molecular formula C12H12N2O2 B15068590 N-((8-Hydroxyquinolin-2-yl)methyl)acetamide CAS No. 648896-21-3

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Cat. No.: B15068590
CAS No.: 648896-21-3
M. Wt: 216.24 g/mol
InChI Key: CJRALVYWBVXEEF-UHFFFAOYSA-N
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Description

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

648896-21-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-[(8-hydroxyquinolin-2-yl)methyl]acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

CJRALVYWBVXEEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

Foundational & Exploratory

The Ascendant Chelators: A Technical Guide to the Synthesis, Properties, and Applications of (8-Hydroxyquinolin-2-yl)methyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a deep dive into the chemistry and potential of (8-hydroxyquinolin-2-yl)methyl amides as a versatile class of chelating agents.

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry, renowned for its potent and versatile metal-binding capabilities.[1][2] This is attributed to the strategic positioning of a hydroxyl group at the C8 position relative to the nitrogen atom of the quinoline ring, which facilitates the formation of stable five-membered chelate rings with a wide array of metal ions.[3] This fundamental property has propelled 8-HQ and its derivatives into a multitude of applications, ranging from analytical reagents to therapeutic agents for neurodegenerative diseases and cancer, as well as functional materials for organic light-emitting diodes (OLEDs).[1][4]

This guide focuses on a specific, yet promising, subclass of 8-HQ derivatives: (8-hydroxyquinolin-2-yl)methyl amides . By functionalizing the 2-position of the 8-hydroxyquinoline core with a methyl amide group, a new dimension of structural and electronic diversity is introduced. This modification not only preserves the intrinsic chelating ability of the 8-HQ moiety but also allows for the fine-tuning of properties such as solubility, lipophilicity, and secondary binding interactions. These attributes are critical for the development of highly selective fluorescent sensors, catalysts, and targeted therapeutics.

Synthesis and Structural Elucidation

The synthesis of (8-hydroxyquinolin-2-yl)methyl amides can be approached through several synthetic strategies. A common and effective method involves the condensation of an activated 8-hydroxyquinoline-2-carboxylic acid with a variety of primary or secondary amines.[5] This approach offers a high degree of modularity, allowing for the introduction of a wide range of substituents on the amide nitrogen.

Another elegant and efficient route to related structures is the Betti reaction, a one-pot multicomponent reaction involving an 8-hydroxyquinoline, an aldehyde, and an amide.[6] This method provides a straightforward pathway to more complex architectures incorporating the (8-hydroxyquinolin-7-yl)methyl amide moiety. While the substitution pattern differs, the underlying principles of amide bond formation in the presence of the 8-hydroxyquinoline scaffold are well-demonstrated.

Caption: General synthetic scheme for (8-hydroxyquinolin-2-yl)methyl amides via condensation.

Chelation Properties and Coordination Chemistry

The hallmark of (8-hydroxyquinolin-2-yl)methyl amides is their ability to act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[7] This forms a thermodynamically stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinoline-based ligands.[3]

The amide functionality at the 2-position can exert significant influence on the coordination chemistry. The electronic nature of the substituents on the amide nitrogen can modulate the electron density of the quinoline ring, thereby affecting the Lewis basicity of the coordinating nitrogen and, consequently, the stability of the resulting metal complexes. Furthermore, the steric bulk of the amide group can play a crucial role in controlling the coordination geometry around the metal center and can be exploited to achieve selectivity for specific metal ions.

Sources

Technical Guide: Metal Binding Affinity of 8-HQ Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chelation "Goldilocks" Zone

In the landscape of neurodegenerative drug development (Alzheimer’s, Parkinson’s) and oncology, 8-Hydroxyquinoline (8-HQ) serves as a privileged scaffold. However, the bare 8-HQ molecule suffers from non-specific toxicity and poor solubility. Acetamide derivatives of 8-HQ are engineered to solve these pharmacokinetic liabilities while retaining the critical pharmacodynamic property: metal modulation.

This guide details the technical assessment of these derivatives. The core objective is not simply "binding metals," but achieving a therapeutic window of affinity —strong enough to scavenge redox-active labile copper (


) and zinc (

) from amyloid plaques, yet weak enough to avoid stripping essential metalloenzymes (e.g., Cu/Zn-SOD1).

Molecular Architecture & Chelation Logic

The Pharmacophore

The metal-binding capability of 8-HQ acetamide derivatives relies on the N,O-donor set :

  • Pyridine Nitrogen: Acts as a borderline soft base.

  • Phenolic Oxygen: Acts as a hard base (upon deprotonation).

This combination creates a five-membered chelate ring with high affinity for divalent cations (


).
The Acetamide Modification

The acetamide group (


 or similar amide linkers) is typically introduced at the C2 , C5 , or C7  positions, or via O-alkylation  (though O-alkylation destroys the primary chelation site unless it is a cleavable prodrug).
  • C2-Substitution: Sterically hinders the binding site, lowering affinity (useful for preventing "stripping" of tightly bound biological metals).

  • C5/C7-Substitution: Modulates electronic density (

    
    ) and lipophilicity (BBB penetration) without drastically altering the coordination geometry.
    
Thermodynamic Stability Constants ( )

The affinity follows the Irving-Williams Series :



Metal IonTypical

(1:1)
Typical

(1:2)
Coordination Geometry



Square Planar / Distorted Octahedral



Tetrahedral / Octahedral



(

)
Octahedral

Note: Values are approximate ranges for 8-HQ derivatives in aqueous/organic mix. Acetamide electron-withdrawing effects may slightly lower these values compared to parent 8-HQ.

Mechanism of Action Visualization

The following diagram illustrates the equilibrium dynamics and the "Ionophore" concept essential for these derivatives.

ChelationMechanism Ligand 8-HQ Acetamide (Protonated LH) Complex1 1:1 Complex [ML]⁺ Ligand->Complex1 -H⁺ (Deprotonation) Metal Labile Metal (Cu²⁺ / Zn²⁺) Metal->Complex1 Fast Kinetics Complex2 1:2 Complex [ML₂] (Neutral) Complex1->Complex2 + Ligand (Thermodynamic Sink) CellEntry Cell Membrane (BBB) Complex2->CellEntry Lipophilic Transport BioTarget Amyloid Plaque (Metal Sink) BioTarget->Metal Dyshomeostasis Release CellEntry->Complex2 Intracellular Redistribution

Caption: Stepwise chelation mechanism. The neutral 1:2 complex is critical for passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Titration

This is the gold standard for determining stability constants.

Objective: Determine the stoichiometry and conditional stability constant (


) of the Metal-Ligand complex.

Reagents:

  • Ligand Stock: 1 mM 8-HQ acetamide derivative in spectroscopic grade DMSO (freshly prepared).

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in deionized water (standardized).
  • Buffer: 50 mM HEPES or MOPS, pH 7.4. (CRITICAL: Do NOT use TRIS or Phosphate, as they compete for metal binding).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .

Workflow:

  • Baseline: Add 2.0 mL of Buffer + 20 µL Ligand Stock (Final

    
    ) to a quartz cuvette. Record spectrum (200–600 nm).
    
  • Titration: Aliquot Metal Stock (

    
     equivalents at a time) into the cuvette.
    
  • Equilibration: Mix by inversion; wait 2 minutes for equilibrium (kinetics are usually fast for 8-HQ).

  • Measurement: Record absorbance spectra after each addition until saturation (usually 2.5 equivalents of metal).

  • Data Analysis: Monitor the bathochromic shift (red shift). 8-HQ derivatives typically shift

    
     from ~240/300 nm to ~260/320 nm (or appearance of a charge transfer band >400 nm for Cu).
    

Self-Validation Check: Isosbestic points must be sharp. If isosbestic points drift, it indicates side reactions (oxidation) or precipitation.

Protocol B: Job’s Plot (Method of Continuous Variation)

Objective: Confirm the binding stoichiometry (


).

Workflow:

  • Prepare equimolar solutions (

    
    ) of Metal (
    
    
    
    ) and Ligand (
    
    
    ) in the same buffer.
  • Prepare a series of 11 vials with varying mole fractions (

    
    ):
    
    • 
       (Ratio 
      
      
      
      ).
  • Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex (determined in Protocol A).
  • Plot:

    
     vs. Mole Fraction of Ligand (
    
    
    
    ).
  • Interpretation:

    • Max at

      
       Complex.[1]
      
    • Max at

      
       Complex (Typical for 8-HQ).
      

Computational & Workflow Logic

To ensure reproducibility, the experimental design must follow a strict logic flow.

Workflow Start Synthesis of 8-HQ Acetamide Solubility Solubility Check (DMSO/Buffer < 1%) Start->Solubility pKa pKa Determination (Potentiometric) Solubility->pKa If Soluble UVVis UV-Vis Titration (Spectral Shift) pKa->UVVis Define pH range Jobs Job's Plot (Stoichiometry) UVVis->Jobs Select Lambda Max Fitting Data Fitting (Hyperquad/PSEQUAD) UVVis->Fitting Jobs->Fitting Input Model (1:1 vs 1:2) Output Log Beta Values (Stability Constant) Fitting->Output

Caption: Integrated workflow for determining metal binding constants. Failure at the solubility step requires structural redesign.

Critical Technical Nuances

The "Zinc Spark" vs. Copper Silencing
  • Zinc: 8-HQ derivatives often fluoresce upon binding

    
     (chelation-enhanced fluorescence, CHEF) due to the inhibition of photo-induced electron transfer (PET). This makes them useful as sensors but requires careful background subtraction in UV-Vis assays.
    
  • Copper: Binding

    
     typically quenches fluorescence via paramagnetic relaxation.
    
Buffer Interference

Avoid buffers with amine groups that can act as competitive ligands if their binding constants are unknown.

  • Bad: Tris, Glycine, Imidazole.

  • Good: HEPES, MOPS, PIPES (Non-coordinating sulfonates).

Hydrolysis Competition

At


, metal hydroxides (

) precipitate. At

, protons compete with the metal for the ligand. The window of measurement is strictly pH 6.0 – 7.5 .

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its derivatives: synthesis and applications. Journal of Chemistry. Link

  • Adhikari, A. et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases. International Journal of Molecular Sciences. Link

  • Oliveri, V. et al. (2023).[2] Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid. Inorganic Chemistry. Link

  • Thermo Fisher Scientific. Assessing binding equilibria through UV-visible absorption techniques. Link

  • Gans, P. et al. (1996). Hyperquad: Investigation of equilibria in solution. Talanta. Link

Sources

Methodological & Application

Using N-((8-Hydroxyquinolin-2-yl)methyl)acetamide as a fluorescent chemosensor

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-((8-Hydroxyquinolin-2-yl)methyl)acetamide as a Fluorescent Chemosensor for Zinc (II) Detection

Authored by: A Senior Application Scientist

Introduction: The Rationale for an 8-Hydroxyquinoline-Based Chemosensor

The detection and quantification of specific metal ions are of paramount importance in diverse fields, including environmental monitoring, industrial process control, and particularly in biological and pharmaceutical research, where metal ion homeostasis is critical.[1][2] Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.[3][4]

Among the various fluorogenic scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the design of metal ion sensors.[5] The parent 8-HQ molecule is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this ESIPT pathway is often inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1] This "turn-on" response provides a high signal-to-noise ratio, which is ideal for sensitive detection.

This application note details the synthesis and use of a specific 8-HQ derivative, N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (herein referred to as HQ-Amide) , as a selective fluorescent chemosensor for zinc (II) ions (Zn²⁺). The design of HQ-Amide incorporates the 8-hydroxyquinoline core for its fluorogenic and metal-chelating properties. The substituent at the 2-position, a methylacetamide group, provides additional nitrogen and oxygen donor atoms, which can enhance the binding affinity and selectivity for specific metal ions, most notably Zn²⁺.[6] Zinc is the second most abundant transition metal in the human body and plays crucial roles in a myriad of biological processes, making its detection a significant area of research.[7][8]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to synthesize, characterize, and apply HQ-Amide for the fluorescent detection of Zn²⁺.

Part 1: Synthesis and Characterization of HQ-Amide

A reliable synthesis protocol is the foundation of any chemosensor application. The following is a plausible and robust two-step synthesis of HQ-Amide, based on established organic chemistry principles and adaptations from related literature on 8-hydroxyquinoline modifications.[9][10]

Materials and Reagents
  • 8-Hydroxyquinoline

  • Paraformaldehyde

  • Ammonia solution (25-28%)

  • Dioxane

  • Ethanol

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Protocol 1: Synthesis of the Intermediate: (8-Hydroxyquinolin-2-yl)methanamine
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 8-hydroxyquinoline (1.45 g, 10 mmol) in a mixture of dioxane (50 mL) and ethanol (20 mL).

  • Addition of Reagents: To this solution, add paraformaldehyde (0.33 g, 11 mmol) and concentrated ammonia solution (15 mL).

  • Reflux: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield (8-hydroxyquinolin-2-yl)methanamine as a solid.

Protocol 2: Synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide)
  • Reaction Setup: Dissolve the intermediate, (8-hydroxyquinolin-2-yl)methanamine (1.74 g, 10 mmol), in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask. Add triethylamine (2.1 mL, 15 mmol) to the solution as a base.

  • Acetylation: Cool the mixture in an ice bath (0°C). Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. Purify by recrystallization from ethanol or by column chromatography to obtain the final product, N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide).

Characterization

The structure and purity of the synthesized HQ-Amide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application as a Fluorescent Chemosensor for Zn²⁺

This section provides a detailed protocol for utilizing HQ-Amide as a "turn-on" fluorescent sensor for the detection and quantification of Zn²⁺ in solution.

Sensing Mechanism and Rationale

The fluorescence sensing mechanism of HQ-Amide for Zn²⁺ is based on the principles of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[11][12] In the free ligand state, the fluorescence of the 8-hydroxyquinoline moiety is quenched. Upon binding of Zn²⁺, a stable complex is formed involving the quinoline nitrogen, the hydroxyl oxygen, and likely the amide oxygen. This coordination restricts intramolecular rotations and inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][6]

G A 1. Prepare Stock Solutions - HQ-Amide in DMSO - Metal Ions in Buffer B 2. Prepare Working Solutions - Dilute HQ-Amide in Buffer - Prepare serial dilutions of Zn²⁺ A->B C 3. Mix Sensor and Analyte - Add varying [Zn²⁺] to HQ-Amide solution B->C D 4. Incubate - Allow for complex formation (e.g., 5-15 min) C->D E 5. Measure Fluorescence - Record emission spectra at optimal excitation wavelength D->E F 6. Analyze Data - Plot fluorescence intensity vs. [Zn²⁺] - Determine Limit of Detection (LOD) E->F

Caption: Experimental workflow for Zn²⁺ detection using HQ-Amide.

Protocol 3: Fluorescent Detection of Zn²⁺
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of HQ-Amide in DMSO.

    • Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in deionized water or buffer.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the HQ-Amide stock solution to 10 µM in your chosen buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a co-solvent).

    • Add an excess of Zn²⁺ (e.g., 5-10 equivalents) to a separate sample of the 10 µM HQ-Amide solution.

    • Record the excitation and emission spectra for both the free HQ-Amide and the HQ-Amide-Zn²⁺ complex to determine the optimal excitation wavelength (λ_ex) and the emission wavelength of maximum intensity (λ_em).

  • Fluorescence Titration:

    • In a series of cuvettes or wells of a microplate, place the HQ-Amide working solution (e.g., 10 µM in buffer).

    • Add increasing concentrations of Zn²⁺ (e.g., from 0 to 50 µM) to the cuvettes/wells.

    • Incubate the solutions at room temperature for 5-15 minutes to ensure complete complexation.

    • Measure the fluorescence intensity at the predetermined λ_em after exciting at λ_ex.

  • Selectivity Study:

    • Prepare a set of solutions, each containing 10 µM HQ-Amide and a high concentration (e.g., 100 µM or a 10-fold excess) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).

    • Include a sample with only HQ-Amide and another with HQ-Amide and Zn²⁺ as negative and positive controls, respectively.

    • Measure the fluorescence intensity of each sample under the same conditions as the titration experiment.

Data Analysis and Interpretation
  • Calibration Curve: Plot the fluorescence intensity at λ_em as a function of the Zn²⁺ concentration. A linear range should be observed at lower concentrations.

  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (HQ-Amide solution without Zn²⁺) and S is the slope of the linear portion of the calibration curve. [13]* Selectivity: Compare the fluorescence response of HQ-Amide towards Zn²⁺ with that of other metal ions. A significant increase in fluorescence only in the presence of Zn²⁺ indicates high selectivity.

Expected Performance Characteristics

Based on literature for similar 8-hydroxyquinoline-based Zn²⁺ sensors, the following performance characteristics can be anticipated. [8][14]

Parameter Expected Value Rationale
Excitation Wavelength (λ_ex) ~360-380 nm Typical for 8-HQ-metal complexes. [15]
Emission Wavelength (λ_em) ~480-520 nm Corresponds to a visible green-yellow fluorescence. [6]
Response Type Fluorescence "Turn-On" Due to CHEF and inhibition of ESIPT. [11][12]
Limit of Detection (LOD) Nanomolar to low micromolar range High sensitivity is a hallmark of this class of sensors. [16]
Selectivity High for Zn²⁺ over common alkali, alkaline earth, and some transition metals. The specific coordination geometry and donor atoms favor Zn²⁺ binding. [3]
Response Time < 15 minutes Complexation is typically a rapid process. [17]

| Optimal pH Range | 6.0 - 8.0 | Stable complex formation and fluorescence, avoiding protonation/deprotonation of the sensor at extreme pH. |

Part 3: Troubleshooting and Best Practices

IssuePossible CauseSuggested Solution
Low fluorescence signal - Incorrect excitation/emission wavelengths.- pH of the buffer is outside the optimal range.- Degradation of the chemosensor.- Re-determine the optimal wavelengths for the HQ-Amide-Zn²⁺ complex.- Ensure the buffer pH is within the 6.0-8.0 range.- Store the HQ-Amide stock solution protected from light and at a low temperature (-20°C).
High background fluorescence - Impurities in the synthesized HQ-Amide.- Autofluorescence from the buffer or sample matrix.- Re-purify the HQ-Amide.- Run a blank with only the buffer/matrix to subtract the background signal.
Poor selectivity - Interference from other metal ions (e.g., Cd²⁺, which is chemically similar to Zn²⁺).- If interference is observed, consider using a masking agent for the interfering ion, if compatible with the assay.- Note the interference in the application's limitations.

Conclusion

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide (HQ-Amide) is a rationally designed fluorescent chemosensor with high potential for the selective and sensitive detection of Zn²⁺. Its "turn-on" fluorescence response, rooted in the well-established principles of 8-hydroxyquinoline chemistry, makes it a valuable tool for researchers in various scientific disciplines. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and practical application of this promising chemosensor.

References

  • Cai, L., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Available from: [Link]

  • Yusof, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Photonics. Available from: [Link]

  • Kovács, D., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

  • Fang, Y., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters. Available from: [Link]

  • Wang, D., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments. Available from: [Link]

  • Kim, Y. S., et al. (2016). A Turn-on Fluorescent Chemosensor for Zn2+ Based on Quinoline in Aqueous Media. Journal of Fluorescence. Available from: [Link]

  • Ma, M., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. Available from: [Link]

  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Available from: [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available from: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • Xu, Z., et al. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews. Available from: [Link]

  • Rhee, H. J., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Talanta. Available from: [Link]

  • Singh, R., & Singh, P. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect. Available from: [Link]

  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available from: [Link]

  • Sharts, C. M., & Lardon, M. (1969). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Journal of Chromatography A. Available from: [Link]

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.
  • Kovács, D., et al. (2025). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

  • Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. HETEROCYCLES. Available from: [Link]

  • Rydzik, A. M., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry. Available from: [Link]

  • Jørgensen, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

Sources

Application Note: Advanced Bioconjugation Architectures Using 8-Hydroxyquinoline-2-Methyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, traditionally leveraged for its potent metal-chelating properties[1]. However, recent advances have repositioned its 2-methyl derivative—8-hydroxyquinaldine (8-HQ-2-Me) —as a highly versatile, sterically modulated linker for advanced bioconjugation.

This guide details the mechanistic rationale and provides field-validated protocols for utilizing 8-HQ-2-Me in two distinct paradigms: targeted glycoconjugation via CuAAC click chemistry to exploit the Warburg effect[1], and ultra-long-acting traceless protein-polymer conjugation utilizing tunable dearomatization kinetics[2].

Mechanistic Rationale: The 8-HQ-2-Me Advantage

To design effective bioconjugates, one must understand the causality behind the molecular architecture. The 8-HQ-2-Me scaffold offers two distinct mechanistic advantages over standard aliphatic or simple aromatic linkers:

A. Steric Modulation of Metal Chelation

Standard 8-HQ can promiscuously bind serum metalloproteins, leading to off-target toxicity. The addition of a methyl group at the C-2 position introduces significant steric clash adjacent to the quinoline nitrogen. This restricts the formation of non-specific octahedral metal coordination geometries in transit[3]. Consequently, the payload remains inert in systemic circulation but retains its targeted cytotoxicity once internalized into the tumor microenvironment.

B. Tuning Dearomatization in Traceless Linkers

In self-immolative hydroxybenzylammonium linkers, payload release is driven by a 1,4-elimination reaction that forms a quinone methide intermediate[2]. This process requires the dearomatization of the ring system. Because the heteroaromatic quinoline ring is highly electron-deficient, it possesses a significantly higher dearomatization energy barrier than simple carbocycles. The 8-HQ-2-Me scaffold stabilizes the phenolate ground state, extending the release half-life from hours to weeks, making it an ideal kinetic profile for long-acting formulations[2].

Quantitative Profiling of Linker Kinetics

The table below summarizes how altering the aromatic scaffold directly dictates the thermodynamic driving force and subsequent release half-life of traceless linkers.

Linker ScaffoldDearomatization Energy BarrierRelease Half-Life (

)
Primary Bioconjugation Application
Anthracene-based Low~18 minutesRapid burst release / Intracellular diagnostics
Naphthalene-based Moderate~20 hoursDaily-dosing prodrug formulations
8-Hydroxyquinoline (8-HQ) High (Heteroaromatic)~350 hoursLong-acting therapeutic conjugates[2]
8-HQ-2-Methyl Very High (Steric + Electronic)>400 hours (Tunable)Ultra-long-acting depot formulations

Workflow I: Synthesis of GLUT1-Targeted 8-HQ-2-Me Glycoconjugates

Context: Cancer cells upregulate GLUT transporters to fuel rapid proliferation. By conjugating 8-HQ-2-Me to the C-6 position of D-glucose via a 1,2,3-triazole linkage, we ensure selective cellular uptake. The C-6 position is explicitly chosen because it is the least involved in hydrogen-bonding with the GLUT transporter residues, preserving carrier affinity[1].

G A Azido-D-Glucose (C-6 Functionalized) B 8-HQ-2-Me Alkyne (Payload/Chelator) C Cu(I) Catalyst + THPTA Ligand D 1,2,3-Triazole Linked Glycoconjugate C->D High Yield Assembly E GLUT1 Transporter (Cancer Cell Targeting) D->E Warburg Effect Uptake AB AB AB->C CuAAC Click Reaction

CuAAC-mediated synthesis of 8-HQ-2-Me glycoconjugates for GLUT1-targeted delivery.

Self-Validating Protocol

Causality Note: 8-HQ-2-Me is a strong metal chelator. If standard CuAAC conditions are used, the linker will sequester the Cu(I) catalyst, halting the reaction. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) must be used to tightly coordinate and protect the Cu(I) center from the quinoline moiety.

  • Reagent Preparation:

    • Dissolve 1.0 eq of 6-azido-6-deoxy-D-glucose and 1.1 eq of 8-(prop-2-yn-1-yloxy)-2-methylquinoline in a 1:1 mixture of

      
      -BuOH and 
      
      
      
      (final concentration 0.1 M).
  • Catalyst Complexation:

    • In a separate vial, premix

      
       (0.1 eq) with THPTA ligand (0.5 eq) in water. Incubate for 15 minutes at room temperature to ensure full complexation.
      
  • Reaction Initiation:

    • Add the Cu-THPTA complex to the main reaction vessel. Immediately add freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species. Stir at 35°C for 12 hours.

  • Purification & Quality Control (Self-Validation):

    • Quench the reaction with EDTA to strip residual copper.

    • Purify via reverse-phase HPLC.

    • QC Checkpoint: Perform UV-Vis spectroscopy. The purified conjugate must exhibit the characteristic 8-HQ-2-Me absorbance peaks at ~245 nm and ~315 nm. Confirm the mass shift corresponding to triazole formation via LC-MS.

Workflow II: Assembly of Long-Acting Traceless Protein Conjugates

Context: Traceless linkers allow for the reversible attachment of half-life extension polymers (like PEG) to therapeutic proteins. The 8-HQ-2-Me scaffold acts as a self-immolative bridge that slowly cleaves under physiological conditions, releasing the fully native, active protein[2].

G A Protein-Linker-Polymer (8-HQ-2-Me Scaffold) B Physiological Trigger (pH 7.4, 37°C) A->B C 1,4-Elimination & Dearomatization B->C Slow Kinetics (>350h) D Quinone Methide Intermediate C->D E Native Protein (Fully Active) D->E Payload Release F Free Polymer (Cleared) D->F

Traceless 1,4-elimination mechanism of 8-HQ-2-Me linkers for sustained payload release.

Self-Validating Protocol
  • Linker Activation:

    • Synthesize the 8-HQ-2-Me benzylammonium derivative functionalized with an NHS-ester on the polymer-facing side.

  • Protein Conjugation:

    • Dissolve the target therapeutic protein (e.g., 5 mg/mL) in 100 mM HEPES buffer, pH 8.0.

    • Add 5.0 eq of the activated 8-HQ-2-Me-Polymer linker dropwise. Incubate at 4°C for 4 hours to favor lysine conjugation while minimizing premature linker cleavage.

  • Conjugation QC Checkpoint:

    • Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to quantify the reduction in primary free amines on the protein surface, confirming successful conjugation.

  • Release Assay & Validation:

    • Buffer exchange the purified conjugate into PBS (pH 7.4) and incubate at 37°C.

    • QC Checkpoint: Take aliquots at 24h, 72h, 168h, and 336h. Analyze via Size Exclusion Chromatography (SEC-HPLC). The slow disappearance of the high-molecular-weight conjugate peak and the corresponding reappearance of the native protein peak will validate the ~350+ hour half-life driven by the high dearomatization energy of the quinoline ring[2].

References

1.[1] Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. MDPI Molecules. URL:[Link] 2.[3] DNA-templated catalysis using a metal-cleavable linker. Chemical Communications (RSC Publishing). URL:[Link] 3.[2] Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Journal of the American Chemical Society / PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. The inherent lipophilicity of the 8-HQ scaffold often hinders its biological application and formulation development.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues. Our goal is to empower you with the knowledge to overcome solubility hurdles and advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 8-hydroxyquinoline derivatives.

Q1: Why are my 8-hydroxyquinoline derivatives poorly soluble in water?

A1: The limited water solubility of 8-hydroxyquinoline and its derivatives is primarily due to their chemical structure. The quinoline ring system is aromatic and largely nonpolar, contributing to a hydrophobic character.[2] While the hydroxyl group at the 8-position can participate in hydrogen bonding, the overall molecular structure is dominated by its lipophilic nature, leading to poor interaction with water molecules.[2][3]

Q2: How does pH influence the solubility of my 8-HQ derivative?

A2: pH is a critical factor governing the solubility of 8-HQ derivatives.[2] The nitrogen atom in the quinoline ring is weakly basic, and the hydroxyl group is weakly acidic.

  • In acidic conditions (low pH): The nitrogen atom can become protonated, forming a cationic salt. This charged species is generally more soluble in aqueous media.[2][4]

  • In alkaline conditions (high pH): The hydroxyl group can be deprotonated, forming a phenolate anion. This also increases water solubility.[1]

Therefore, adjusting the pH of your solution away from the isoelectric point of the molecule can significantly enhance its solubility.[5] The pKa of the specific derivative is a crucial piece of information for predicting the optimal pH range for solubilization.[4][6]

Q3: I'm seeing precipitation when I add my 8-HQ derivative to my aqueous buffer. What's the first thing I should check?

A3: The first step is to verify that your buffer's pH is appropriate for your specific 8-HQ derivative. As explained in Q2, solubility is highly pH-dependent. If the buffer pH is near the isoelectric point of your compound, precipitation is likely. Consider adjusting the pH of your buffer to either a more acidic or a more alkaline range to favor the formation of a more soluble ionized form.

Q4: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A4: Yes, using a co-solvent is a highly effective and common strategy.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which allows for better solvation of the hydrophobic 8-HQ derivative.[5]

Commonly used co-solvents for 8-HQ derivatives include:

  • Dimethyl sulfoxide (DMSO) [4]

  • Ethanol [2][3]

  • Methanol [2]

  • Polyethylene glycols (PEGs) [7]

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it while observing for dissolution.[4] Always ensure the chosen co-solvent is compatible with your downstream experimental conditions.

Part 2: Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming persistent solubility issues.

Troubleshooting Issue 1: Compound Crashes Out of Solution Upon Dilution

This is a common problem when a concentrated stock solution of an 8-HQ derivative in an organic solvent is diluted into an aqueous buffer.

Causality: The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final aqueous medium, leading to precipitation.

Step-by-Step Protocol to Mitigate Precipitation:

  • Optimize Co-solvent Concentration:

    • Prepare a series of dilutions of your concentrated stock solution into your aqueous buffer containing varying percentages of a co-solvent (e.g., DMSO, ethanol).

    • Start with a low co-solvent concentration (e.g., 1%) and increase it incrementally (e.g., 2%, 5%, 10%).

    • Visually inspect each dilution for precipitation after a set incubation period (e.g., 30 minutes) at the experimental temperature.

    • The lowest co-solvent concentration that maintains solubility is the optimal choice for your experiment.

  • pH Adjustment of the Final Solution:

    • After dilution, measure the pH of the final solution.

    • If precipitation has occurred, try adjusting the pH to a more acidic or basic range using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Monitor for redissolution of the precipitate. This can help you identify a stable pH range for your compound in the final experimental conditions.

  • Kinetic vs. Thermodynamic Solubility:

    • Understand that you might be observing kinetic solubility (the concentration at which a compound precipitates out of a solution prepared by a specific method) rather than thermodynamic solubility (the true equilibrium solubility).

    • For many applications, achieving a metastable solution that is stable for the duration of the experiment is sufficient.

Workflow for Optimizing Dilution:

G cluster_0 Preparation cluster_1 Troubleshooting Steps Stock Solution Prepare concentrated stock in 100% organic solvent (e.g., DMSO) Initial Dilution Dilute stock into aqueous buffer Stock Solution->Initial Dilution Precipitation Check Precipitation Observed? Initial Dilution->Precipitation Check Optimize Co-solvent Increase co-solvent % in aqueous buffer Precipitation Check->Optimize Co-solvent Yes Soluble Solution Soluble Solution Achieved Precipitation Check->Soluble Solution No Optimize Co-solvent->Initial Dilution Re-test Adjust pH Adjust pH of final solution Optimize Co-solvent->Adjust pH If still precipitating Adjust pH->Initial Dilution Re-test

Caption: Workflow for troubleshooting precipitation upon dilution.

Troubleshooting Issue 2: Low Overall Aqueous Solubility Limits Biological Activity Testing

When even with co-solvents and pH adjustments, the achievable concentration is too low for meaningful biological assays.

Causality: The intrinsic hydrophobicity of the 8-HQ derivative is the primary limiting factor. More advanced formulation strategies are required to overcome this.

Advanced Formulation Strategies:

  • Chemical Modification: Prodrug Approach

    • Concept: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8] This approach can be used to temporarily mask the lipophilic nature of the 8-HQ derivative with a more hydrophilic moiety.[8][9]

    • Strategy: Modify the hydroxyl group of the 8-HQ derivative with a polar functional group, such as a phosphate or a glycosidic linkage.[10][11] These modifications can dramatically increase aqueous solubility.[8] Once administered to a biological system, cellular enzymes (e.g., phosphatases, glycosidases) can cleave the promoiety, releasing the active 8-HQ derivative at the site of action.[8][9]

  • Formulation with Cyclodextrins

    • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][12] They can encapsulate poorly soluble "guest" molecules, like 8-HQ derivatives, forming inclusion complexes.[12][13]

    • Mechanism of Solubility Enhancement: The hydrophilic outer surface of the cyclodextrin-drug complex imparts water solubility to the overall system, effectively "hiding" the hydrophobic drug molecule within its core.[14][15][16]

    • Experimental Protocol: Preparation of an 8-HQ-Cyclodextrin Inclusion Complex

      • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][15]

      • Determine Stoichiometry: A 1:1 molar ratio of the 8-HQ derivative to cyclodextrin is a good starting point.

      • Preparation:

        • Dissolve the cyclodextrin in aqueous buffer with stirring. Gentle heating may be required.

        • Separately, dissolve the 8-HQ derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

        • Slowly add the 8-HQ solution to the cyclodextrin solution with vigorous stirring.

        • Continue stirring for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.

        • Remove the organic solvent under reduced pressure.

        • The resulting aqueous solution can be filtered and used, or lyophilized to obtain a solid powder of the inclusion complex.

  • Nanoparticle-Based Formulations

    • Concept: Encapsulating the 8-HQ derivative within a nanoparticle carrier can improve its aqueous dispersibility and bioavailability.[17][18]

    • Types of Nanoparticles:

      • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.

      • Polymeric Nanoparticles: Biodegradable polymers can be used to form a matrix that entraps the drug.

    • Advantages: Nanoparticle formulations can also offer controlled release and targeted delivery of the 8-HQ derivative.

Comparative Overview of Advanced Solubility Enhancement Techniques:

TechniquePrincipleAdvantagesDisadvantages
Prodrug Approach Covalent modification with a hydrophilic promoiety.[8][9]High solubility increase, potential for targeted release.[8]Requires chemical synthesis, potential for altered pharmacology.
Cyclodextrin Complexation Encapsulation within a cyclodextrin host molecule.[12][13]Simple preparation, commercially available cyclodextrins.[12][14]Limited to molecules that fit the cyclodextrin cavity, potential for competitive displacement.
Nanoparticle Formulation Encapsulation within a nanocarrier (e.g., liposome).[17]High drug loading, potential for controlled release and targeting.More complex preparation and characterization.

Logical Relationship of Solubility Enhancement Strategies:

G Initial Problem Poor Aqueous Solubility of 8-HQ Derivative Basic Methods Basic Approaches Initial Problem->Basic Methods pH Adjustment pH Adjustment Basic Methods->pH Adjustment Co-solvents Co-solvents Basic Methods->Co-solvents Advanced Methods Advanced Strategies (if basic methods fail) pH Adjustment->Advanced Methods Insufficient Solubility Co-solvents->Advanced Methods Insufficient Solubility Prodrug Prodrug Synthesis Advanced Methods->Prodrug Cyclodextrin Cyclodextrin Complexation Advanced Methods->Cyclodextrin Nanoparticles Nanoparticle Formulation Advanced Methods->Nanoparticles

Sources

Preventing oxidation of 8-hydroxyquinoline-2-carboxaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 8-Hydroxyquinoline-2-carboxaldehyde

Introduction: Welcome to the technical support guide for the synthesis of 8-hydroxyquinoline-2-carboxaldehyde (8-HQ-2-CHO). This molecule is a critical precursor in the development of novel therapeutic agents, fluorescent probes, and advanced materials due to its potent metal-chelating properties.[1][2][3] However, its synthesis is frequently challenged by the high susceptibility of the aldehyde functional group and the electron-rich quinoline ring system to oxidation. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you minimize oxidative side reactions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during the synthesis, purification, and storage of 8-hydroxyquinoline-2-carboxaldehyde.

Part 1: Oxidation During the Synthesis Reaction

Question: My primary reaction product is 8-hydroxyquinoline-2-carboxylic acid, not the desired aldehyde. What is causing this over-oxidation and how can I prevent it?

Answer: This is the most common issue encountered and is almost always a consequence of the chosen oxidant or reaction conditions being too harsh. The aldehyde intermediate, once formed, is highly susceptible to further oxidation to the corresponding carboxylic acid.

Causality:

  • Harsh Oxidants: Strong oxidizing agents like potassium permanganate or Jones reagent (chromium-based) will rapidly and uncontrollably oxidize the aldehyde to a carboxylic acid. While effective for some transformations, they lack the necessary selectivity for this sensitive substrate.[4]

  • Sub-optimal Reagents for Precursor: If you are starting from 8-hydroxy-2-methylquinoline, the typical oxidant used is selenium dioxide (SeO₂).[5][6] While effective, this reaction often requires elevated temperatures (reflux) and extended reaction times, which can promote over-oxidation and the formation of byproducts.

  • Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures or for long durations, can contribute to oxidation.

Solutions & Protocols:

  • Select a Mild and Selective Oxidizing Agent: The most reliable strategy is to synthesize the aldehyde from its corresponding primary alcohol, (8-hydroxyquinolin-2-yl)methanol, using a modern, mild oxidant. The Dess-Martin Periodinane (DMP) oxidation is highly recommended.[7][8]

    • Expertise & Experience: DMP is favored because it operates under neutral pH and at room temperature, drastically reducing the risk of over-oxidation.[9][10] It exhibits high chemoselectivity, meaning it will target the primary alcohol without affecting other sensitive parts of the molecule.[9]

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the reaction at or below room temperature if using a mild oxidant like DMP. If you must use a method like SeO₂ oxidation, carefully monitor the temperature and reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This minimizes exposure to atmospheric oxygen.

Protocol: Dess-Martin Periodinane (DMP) Oxidation of (8-hydroxyquinolin-2-yl)methanol

dot graph "DMP_Oxidation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for the selective oxidation using DMP.

  • Dissolve (8-hydroxyquinolin-2-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

Part 2: Oxidation During Work-up and Purification

Question: My product appears pure by TLC immediately after the reaction, but it degrades or shows new, more polar spots after purification. Why?

Answer: This common observation points to oxidation occurring during the work-up or purification stages. The product, 8-HQ-2-CHO, is sensitive to air, light, and potentially acidic or basic conditions encountered during these steps.[11]

Causality:

  • Air Oxidation on Silica Gel: Silica gel has a large surface area, and prolonged exposure of the compound to air during column chromatography can accelerate oxidation.

  • Light Sensitivity: 8-hydroxyquinoline and its derivatives are known to be light-sensitive and can darken or degrade upon exposure to ambient light.[11][12]

  • Contaminated Solvents: Solvents containing peroxide impurities (e.g., old ethers or THF) can act as oxidants.

Solutions & Best Practices:

  • Use Degassed Solvents: For all work-up and chromatography steps, use solvents that have been degassed by sparging with Nitrogen or Argon for 15-30 minutes prior to use. This minimizes dissolved oxygen.

  • Protect from Light: Conduct all purification and handling steps in a fume hood with the sash lowered and the lights turned off, or wrap all glassware (flasks, columns) in aluminum foil.[11][12]

  • Perform "Flash" Chromatography: Do not let the compound sit on the silica gel column for an extended period. Perform flash column chromatography efficiently to minimize contact time.

  • Solvent Purity: Always use freshly opened or distilled solvents, especially ethers, to avoid peroxide contamination.

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Key steps for purification with anti-oxidation measures.

Part 3: Storage and Handling

Question: What are the correct long-term storage conditions for 8-hydroxyquinoline-2-carboxaldehyde? My solid has turned from yellow to a dark brown.

Answer: The darkening of the solid is a clear indicator of degradation, likely due to a combination of oxidation and light exposure. Proper storage is critical to maintain the compound's integrity.

Causality:

  • Oxidation and Light: As an aromatic aldehyde with a phenolic hydroxyl group, the compound is susceptible to both air oxidation and photodecomposition.[11]

  • Moisture: The compound is hygroscopic, and moisture can facilitate degradation pathways.[13]

Solutions & Storage Recommendations:

The following storage conditions are recommended to ensure the long-term stability of your compound.

Form Temperature Duration Critical Conditions Source(s)
Solid -20°CLong-termStore in an amber vial, sealed from moisture, under an inert atmosphere (Argon or Nitrogen).[11][13]
DMSO Stock Solution -20°Cup to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Seal from moisture.[13]
DMSO Stock Solution -80°Cup to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Seal from moisture.[13]

Handling Best Practices:

  • Always handle the solid and its solutions under subdued light.[12]

  • When weighing out the solid, do so quickly and in a dry environment to minimize exposure to air and humidity.

  • For preparing solutions, use freshly opened, anhydrous-grade solvents.

References

  • Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]

  • Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. PubMed. [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC - NIH. [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry. ACS Publications. [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Ijarse. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Strategies for selective oxidation of primary alcohols to aldehydes. ResearchGate. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Cobalt Complex (II) Derived From 8-Hydroxy Quinoline and Salicylaldehyde in Acid Medium. International Journal of Engineering Research & Technology. [Link]

  • (PDF) MECHANISTIC ASPECTS OF OXIDATION REACTION OF NICKEL COMPLEX (II) DERIVED FROM 8-HYDROXY QUINOLINE AND SALICYLALDEHYDE IN ACID MEDIUM. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. OMICS International. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN. [Link]

  • Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. ResearchGate. [Link]

  • What is 8-Hydroxyquinoline? Sinobio Chemistry. [Link]

  • 8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. HOPAX. [Link]

  • 8-Hydroxyquinoline/8HQ/CAS 148-24-3. Chemball. [Link]

  • 8-Hydroxyquinoline | C9H7NO | CID 1923. PubChem. [Link]

  • US4044011A - Process for the preparation of 8-hydroxyquinoline.
  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

Technical Support Center: Troubleshooting Reductive Amination of 2-Methyl-8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of 8-hydroxyquinoline derivatives. A particularly notorious transformation is the reductive amination involving 2-methyl-8-hydroxyquinoline (also known as 8-hydroxyquinaldine).

Because the C2-methyl group cannot undergo direct reductive amination, the validated approach requires a two-step sequence: oxidation of the methyl group to a carbaldehyde, followed by imine condensation and reduction. Even with this established route, researchers often encounter 0% yields during the amination step due to the unique chelating and electronic properties of the 8-hydroxyquinoline scaffold.

This guide deconstructs the causality behind these failures and provides a field-proven, self-validating troubleshooting framework to optimize your yields.

The Validated Synthetic Workflow

To functionalize the 2-position with an amine, direct C-H activation of the methyl group is highly inefficient. Instead, we must first install an electrophilic center. Oxidation using Selenium Dioxide (SeO₂) reliably converts the methyl group to 8-hydroxyquinoline-2-carbaldehyde, which can then be trapped by an amine and reduced[1].

Workflow A 2-Methyl-8-hydroxyquinoline (Starting Material) B Oxidation (SeO2, Dioxane, 80°C) A->B C 8-Hydroxyquinoline- 2-carbaldehyde B->C D Imine Condensation (Amine, DCE, RT) C->D E Reduction (NaBH(OAc)3) D->E F 2-(Aminomethyl)- 8-hydroxyquinoline (Target Product) E->F

Fig 1: Two-step synthetic workflow for reductive amination of 2-methyl-8-hydroxyquinoline.

Troubleshooting FAQs: Solving the "Zero Yield" Problem

Q: Why am I getting zero yield when using standard reductive amination solvents like Methanol, Toluene, or Acetonitrile? A: This is the most common failure point. The 8-hydroxyquinoline-2-carbaldehyde intermediate is exquisitely sensitive to its solvation environment. According to extensive solvent scouting by Basak et al., standard solvents completely fail to produce the desired product[1].

  • Methanol: The highly polar, protic nature of methanol drives the aldehyde into a dead-end hemiacetal, preventing the requisite imine condensation.

  • Toluene & Acetonitrile: The 8-hydroxyquinoline scaffold exhibits poor solubility and sluggish kinetics in these solvents at room temperature, failing to stabilize the polar transition state of the imine intermediate.

Solution: Switch your solvent to 1,2-Dichloroethane (DCE) . DCE provides the perfect balance of solubility and non-nucleophilic polarity, allowing the imine condensation to proceed smoothly at room temperature[1].

SolventLogic cluster_fail Sub-optimal Solvents cluster_success Optimal Solvent Aldehyde 8-Hydroxyquinoline-2-carbaldehyde + Primary Amine MeOH Methanol Aldehyde->MeOH Toluene Toluene / Acetonitrile Aldehyde->Toluene DCE 1,2-Dichloroethane (DCE) Aldehyde->DCE Hemiacetal Hemiacetal Formation (Dead End) MeOH->Hemiacetal Insolubility Poor Solubility / Slow Kinetics (No Product) Toluene->Insolubility Imine Efficient Imine Formation DCE->Imine Product High Yield Reductive Amination (44-68%) Imine->Product

Fig 2: Mechanistic causality of solvent selection on imine condensation and reduction yield.

Q: Which reducing agent provides the highest conversion: NaBH₄, NaBH₃CN, or NaBH(OAc)₃? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the definitive gold standard for this substrate. As established in the foundational protocols by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that will not prematurely reduce the unreacted aldehyde[2].

  • NaBH₄ is too aggressive and will rapidly reduce your aldehyde back to an alcohol before the amine can condense.

  • NaBH₃CN is highly toxic and often requires acidic conditions (pH ~5) which can protonate the quinoline nitrogen, disrupting the delicate electronic balance of the substrate. NaBH(OAc)₃ in DCE requires no additional acid catalyst for this specific reaction.

Q: How does the 8-hydroxyl group mechanically affect the reaction? A: The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelating pocket. This pocket can coordinate with trace metals or the boron species itself, sterically hindering the 2-position. Furthermore, intramolecular hydrogen bonding can electronically deactivate the adjacent 2-carbaldehyde. Using a non-coordinating solvent like DCE minimizes external solvent competition, allowing the amine to effectively attack the electrophilic carbon.

Quantitative Data: Solvent Scouting Summary

The following table summarizes the causal relationship between solvent choice and isolated yield during the reductive amination of 8-hydroxyquinoline-2-carbaldehyde.

SolventTemperatureReducing AgentImine Condensation TimeIsolated Yield (%)
MethanolRoom Temp / RefluxNaBH(OAc)₃24 - 48 hours0%
TolueneRoom Temp / RefluxNaBH(OAc)₃24 - 48 hours0%
AcetonitrileRoom Temp / RefluxNaBH(OAc)₃24 - 48 hours0%
1,2-Dichloroethane (DCE) Room Temp NaBH(OAc)₃ 15 - 60 minutes 44 - 68%

Data synthesized from the optimization studies by Basak et al.[1].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Oxidation of 2-methyl-8-hydroxyquinoline
  • Reaction Setup: Dissolve 2-methyl-8-hydroxyquinoline (1.0 eq) in 1,4-Dioxane (0.5 M concentration).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (1.5 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 8 to 10 hours.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (typically eluting with petroleum ether/ethyl acetate).

  • Self-Validation Check: Analyze the purified product via ¹H NMR. You must confirm the complete disappearance of the singlet methyl peak (~2.7 ppm) and the appearance of a distinct aldehyde proton peak (>10.0 ppm) before proceeding to Step 2.

Step 2: Reductive Amination in DCE
  • Imine Condensation: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 eq) and your primary/secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Incubation: Stir the mixture at room temperature for 15 to 60 minutes.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and check via LC-MS or TLC. Do not proceed until the aldehyde mass/spot is completely consumed, indicating full conversion to the imine/iminium intermediate.

  • Reduction: Directly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Completion: Stir at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amine via column chromatography.

References
  • Basak, A., Abouelhassan, Y., & Huigens III, R. W. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(39), 10290-10294. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Technical Support Center: Purification of Polar 8-Hydroxyquinoline Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar 8-hydroxyquinoline acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges in the purification of this important class of compounds.

The unique structure of 8-hydroxyquinoline (8HQ) derivatives, characterized by a basic nitrogen heterocycle, a phenolic hydroxyl group, and an acetamide side chain, imparts a combination of high polarity and potent metal-chelating properties. These features are fundamental to their biological activity but also introduce significant hurdles during purification, particularly when using standard silica gel chromatography. This guide will walk you through understanding these challenges and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial problems encountered when attempting to purify polar 8-hydroxyquinoline acetamide derivatives.

Q1: My compound is streaking badly on a silica gel TLC plate and won't move off the baseline. What's happening?

A: This is the most common issue and is almost always due to strong interactions between your polar, basic compound and the acidic surface of the silica gel.[1][2] The 8-hydroxyquinoline moiety, being a basic heterocycle, can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant peak tailing.[1][2]

  • Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the silanol groups are weak Brønsted acids. This acid-base interaction causes your compound to "stick" to the stationary phase.[2][3] Furthermore, the 8-hydroxyquinoline core is a powerful chelating agent that can bind to trace metal impurities (like iron and aluminum) present on the surface of the silica gel, further complicating elution.[4]

  • Quick Solution: Before attempting a column, modify your TLC mobile phase. Add a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) or a few drops of ammonium hydroxide to your developing solvent.[1][3] If this resolves the streaking, you can adapt this modified solvent system for your column chromatography.

Q2: I've added triethylamine (TEA) to my mobile phase, but my compound is still eluting as a broad peak or not at all. What are my next steps?

A: While TEA is excellent for neutralizing acidic silica sites, severe issues may require a multi-pronged approach.

  • Increase Mobile Phase Polarity Drastically: Your compound may simply be too polar for standard solvent systems like ethyl acetate/hexane. A more polar mobile phase, such as dichloromethane (DCM)/methanol, is often necessary.[1][3] A gradient elution, starting with low methanol and gradually increasing the concentration, is highly recommended.[1]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the problem lies with the stationary phase itself.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[1] Basic alumina will have minimal acidic sites, thus reducing the strong acid-base interactions.

    • Reversed-Phase (C18) Chromatography: This is often the method of choice for highly polar compounds.[1] In reversed-phase, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the compound is consistently protonated.

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[5]

  • Diagnosis: To check for stability, spot your crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it.[1] If you see new spots or a significant increase in baseline material compared to a freshly spotted plate, your compound is likely unstable on silica.

  • Prevention:

    • Deactivate the Silica: Pre-treating the silica gel can neutralize its activity. This can be done by preparing a slurry of silica in your non-polar solvent and adding 1-2% triethylamine, stirring for 15-20 minutes before packing the column.[6]

    • Switch to a Less Acidic Phase: Use neutral alumina or consider reversed-phase chromatography as mentioned above.[1]

    • Work Quickly and Cold: If you must use silica, perform the chromatography as quickly as possible and consider running the column in a cold room to minimize the time your compound is in contact with the stationary phase.

Part 2: In-Depth Troubleshooting & Alternative Purification Strategies

When standard methods fail, a more advanced or alternative strategy is required. This section provides a structured approach to selecting the best purification method.

Purification Strategy Selection Workflow

The following flowchart provides a decision-making framework for purifying your polar 8-hydroxyquinoline acetamide derivative.

G start Crude Product tlc Run TLC with DCM/MeOH start->tlc streak Streaking or No Elution? tlc->streak add_tea Add 1% TEA to DCM/MeOH on TLC streak->add_tea  Yes silica_col Silica Column with DCM/MeOH + 1% TEA streak->silica_col  No streak_tea Still Streaking? add_tea->streak_tea streak_tea->silica_col  No rp_tlc Try C18 Reversed-Phase TLC streak_tea->rp_tlc  Yes success Pure Product silica_col->success rp_col Preparative Reversed-Phase HPLC (Water/ACN + 0.1% FA/TFA) rp_tlc->rp_col crystallize Attempt Crystallization rp_tlc->crystallize  No Separation rp_col->success crystallize->success

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: A Deeper Dive
Problem Probable Cause Solution & Scientific Rationale
Compound Irreversibly Adsorbed on Silica Chelation with Silica Surface/Metal Ions. The 8-hydroxy and quinoline nitrogen form a bidentate ligand that strongly chelates Lewis acidic sites on the silica surface and residual metal ions (Fe³⁺, Al³⁺).[4][7]1. Use Additives: Add a stronger, sacrificial chelating agent like EDTA (ethylenediaminetetraacetic acid) to the mobile phase to saturate metal ion sites. 2. Switch to Polymer-Based Columns: Use stationary phases like polystyrene-divinylbenzene which lack silanol groups and metal impurities.[8]
Poor Separation in Reversed-Phase (Peak Tailing) Residual Silanol Interactions. Even on C18 columns, un-capped silanol groups on the silica support can interact with the protonated amine of the quinoline, causing peak tailing.[8]1. Use an End-Capped Column: Select a high-quality, end-capped C18 column where residual silanols are minimized.[8] 2. Mobile Phase pH Control: Add an acid modifier (0.1% formic acid or TFA) to suppress silanol ionization and ensure the analyte has a consistent positive charge, leading to sharper peaks.[1][9]
Compound "Oils Out" During Crystallization High Polarity & Impurities. Highly polar compounds often have strong intermolecular forces that can favor amorphous oil formation over an ordered crystal lattice. Impurities can also disrupt lattice formation.1. Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before moving to an ice bath.[1] 2. Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" or "anti-solvent" (e.g., water or diethyl ether) until turbidity persists.[1][9] This carefully reduces solubility to promote crystal growth. 3. Scratching/Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
Multiple Peaks in HPLC for a Pure Compound On-Column Chelation/Speciation. The compound is chelating with trace metals in the HPLC system (from stainless steel components, solvent impurities), forming different metal-complex species that elute at different times.[10]1. Pre-complexation: Intentionally form a single, stable metal complex before injection. Add a solution of a specific metal salt (e.g., FeCl₃) to your sample to convert all of your compound into a single, well-behaved complex that can be easily analyzed.[10] 2. System Passivation: Flush the entire HPLC system with a strong acid (e.g., nitric acid) followed by a chelating agent solution (e.g., EDTA) to remove accessible metal ions.[10]
Mechanism Visualization: Chelation on Silica Surface

The diagram below illustrates how the 8-hydroxyquinoline moiety can interact with the silica gel surface through both hydrogen bonding and chelation with a metal impurity.

Caption: Interaction of 8-HQ derivative with the silica surface.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective purification techniques discussed.

Protocol 1: Modified Silica Gel Column Chromatography with Triethylamine

This method is the first line of defense when dealing with basic 8-HQ derivatives.

  • TLC Analysis: Develop a solvent system, typically Dichloromethane/Methanol. Find a ratio that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and confirm the Rf remains suitable and streaking is eliminated.

  • Column Packing:

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM + 1% TEA).

    • Optional but recommended: For very problematic compounds, stir the silica slurry with 1-2% TEA for 15 minutes before packing to thoroughly deactivate the silica.[6]

    • Pack the column uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • For better resolution, pre-adsorb the crude material onto a small amount of silica gel (~1-2x the weight of the crude product). Dry this mixture under vacuum until it is a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting mobile phase (DCM + 1% TEA).

    • If using a gradient, slowly and incrementally increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is a high-resolution technique ideal for separating very polar compounds or challenging isomeric mixtures.[11]

  • Analytical Method Development:

    • Using an analytical C18 HPLC column, develop a separation method.

    • The mobile phase will typically be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).

    • Add 0.1% formic acid or trifluoroacetic acid to both Solvent A and B. This is crucial for achieving sharp, symmetrical peaks for basic compounds.[9]

    • Optimize the gradient to achieve good separation between your product and impurities.

  • Scale-Up:

    • Transfer the method to a preparative C18 column of the same chemistry.

    • Adjust the flow rate and gradient time according to the larger column dimensions.

    • Dissolve the crude sample in a solvent that is weak for the separation (e.g., the initial mobile phase conditions, or a small amount of DMSO/DMF) to ensure it binds to the column head in a tight band.

  • Purification and Collection:

    • Run the preparative method, collecting fractions based on the UV detector signal corresponding to your target compound.

  • Work-Up:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to remove the water and volatile acid modifier (like formic acid), yielding the pure compound as its corresponding salt (e.g., formate salt).

References

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Troubleshooting Flash Chromatography. Columbia University. Available at: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Available at: [Link]

  • 8-Hydroxyquinoline Anchoring 3-D Networking Silica Gel Utilizing Its HOMO as a Metal Trapping Center for Selective Sample Cleanup of Cu(II), Cr(III), and Co(II) and Chemical Speciation of Sorbed Species. ACS Publications. Available at: [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. Available at: [Link]

Sources

Technical Support Center: 8-Hydroxyl Group Protection in Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Phenolic Hydroxyl

In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the formation of an amide bond is a cornerstone reaction. However, when the carboxylic acid or amine component contains other reactive functional groups, a strategic approach of protection and deprotection is required to prevent unwanted side reactions and ensure high yields.[1] A common and often challenging scenario is the presence of a phenolic hydroxyl group, such as the 8-hydroxyl group in quinoline-based structures, which are prevalent in medicinal chemistry.[2][3]

The 8-hydroxyl group is both nucleophilic and acidic (pKa ≈ 10-11), meaning it can compete with the desired amine nucleophile during the amide coupling reaction or be deprotonated by basic reagents, leading to side products. Therefore, its temporary masking with a suitable protecting group is essential for a successful and clean transformation.[1]

This guide provides a comprehensive overview of protecting group strategies for the 8-hydroxyl group, structured in a question-and-answer format to address common issues encountered in the lab. We will delve into the causality behind experimental choices, provide field-proven protocols, and troubleshoot common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 8-hydroxyl group during an amide coupling reaction?

The 8-hydroxyl group is a phenol. Phenols are acidic enough to be deprotonated under the basic conditions often used in amide coupling (e.g., with bases like DIPEA or NMM), which can complicate the reaction. More importantly, the resulting phenoxide is a potent nucleophile that can react with the activated carboxylic acid, leading to the formation of an undesired ester byproduct instead of the target amide. This directly reduces the yield of the desired product. Protecting the hydroxyl group renders it non-nucleophilic and non-acidic, ensuring that the amide formation proceeds as the exclusive reaction pathway.[1][4]

Q2: What are the most common and effective protecting groups for a phenolic hydroxyl group like the one at position 8?

The ideal protecting group should be easy to install in high yield, stable to the amide coupling conditions, and easy to remove cleanly without affecting the newly formed amide bond or other functional groups in the molecule.[4][5] For phenolic hydroxyls, silyl ethers are the most widely used class of protecting groups due to their balanced stability and versatile removal conditions.

  • tert-Butyldimethylsilyl (TBS or TBDMS): This is the workhorse for hydroxyl protection. The TBS group offers a superior balance of stability and reactivity.[6] It is robust enough to withstand a wide range of reaction conditions, including chromatography and most standard amide coupling protocols, yet it can be removed under mild conditions.[7]

  • Other Silyl Ethers (TIPS, TBDPS): Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) are significantly more sterically hindered and thus more stable than TBS.[8][9] They are chosen when the molecule must undergo harsher conditions where a TBS group might be labile. Their removal requires more forcing conditions.[6][8]

  • Methyl Ether (Me): A methyl ether is very robust and stable to a wide range of conditions. However, its removal is often harsh, typically requiring strong Lewis acids like BBr₃ or strong proton acids like HBr, which may not be compatible with sensitive molecules.[10][11][12]

  • Benzyl Ether (Bn): Benzyl ethers are quite stable but can be conveniently removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[4][13] This method is orthogonal to many other protecting groups but is incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

Q3: How do I choose the right protecting group? What is "orthogonal protection"?

The choice depends on the overall synthetic route. You must consider the stability of the protecting group under all subsequent reaction conditions until it is meant to be removed. This leads to the concept of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[13][14]

For example, in peptide synthesis, an amine might be protected with an acid-labile Boc group or a base-labile Fmoc group.[15][16][17] If you are performing an amide coupling using a Boc-protected amino acid (which will be deprotected later with an acid like TFA), you must choose a hydroxyl protecting group that is stable to strong acid. In this case, a TBS group might be cleaved,[18] and a more robust TIPS or benzyl ether would be a better choice. Conversely, if using the Fmoc strategy (deprotection with a base like piperidine), a TBS group is an excellent choice as it is completely stable to these basic conditions.[7]

The key is to map out your synthesis and select a set of protecting groups for different functionalities that can be removed under distinct, non-interfering conditions (e.g., one by acid, one by base, one by fluoride, one by hydrogenation).[5][13]

Troubleshooting Guide

Q4: My TBS protecting group is partially cleaving during the amide coupling step. What's wrong?

This is an uncommon but possible issue, usually pointing to unintended acidic conditions.

  • Check Your Reagents: Amine starting materials are often stored as hydrochloride or trifluoroacetate salts. Ensure you are adding a sufficient number of equivalents of a tertiary amine base (like DIPEA or Et₃N) to neutralize the salt and to facilitate the coupling reaction. An insufficient amount of base can lead to an acidic reaction medium, causing slow cleavage of the TBS ether.

  • Coupling Reagent Choice: While most modern coupling reagents (HATU, HBTU, PyBOP) are not inherently acidic, older methods involving carbodiimides like DCC or EDC can sometimes generate acidic byproducts.[19] Ensure the reaction is run with appropriate additives like HOBt, which can buffer the reaction, although HOBt itself is weakly acidic.

  • Switch to a More Robust Group: If the problem persists and your downstream chemistry allows, consider switching to a more stable silyl ether like TIPS, which is approximately 35 times more stable to acid than TBS.[8]

Q5: The protection reaction of my 8-hydroxyl group with TBSCl is slow or gives low yields. How can I improve it?

Phenolic hydroxyls are generally less reactive than primary alcohols for silylation due to steric hindrance and electronics.

  • Choice of Base: Imidazole is a highly effective base and catalyst for silylating phenols. It is more effective than standard tertiary amines like triethylamine.[20]

  • Solvent: Use a polar aprotic solvent like DMF. It helps to dissolve the reagents and facilitates the reaction.[9][20]

  • More Reactive Silylating Agent: If TBSCl is not effective, switch to the more reactive tert-butyldimethylsilyl triflate (TBSOTf). This reagent is much more electrophilic and will silylate even hindered hydroxyl groups. When using TBSOTf, a non-nucleophilic hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is required to scavenge the triflic acid byproduct.

Q6: My deprotection with TBAF is not working well. It's either incomplete or I see side products.
  • Incomplete Deprotection:

    • Anhydrous TBAF: Commercially available TBAF solutions in THF contain a small amount of water, which is necessary for the reaction. However, if you are using an "anhydrous" grade or a very old bottle from which THF has evaporated, the reaction can be sluggish. Ensure your reagent is of good quality.

    • Steric Hindrance: If the TBS-protected hydroxyl is in a sterically crowded environment, deprotection may require longer reaction times or gentle heating (e.g., to 40-50 °C).

  • Side Products:

    • Basicity of TBAF: TBAF is basic and can cause epimerization of adjacent chiral centers or elimination reactions in sensitive substrates. If you suspect this is an issue, you can buffer the reaction by adding acetic acid to the TBAF solution.[21]

    • Alternative Fluoride Sources: Other fluoride sources can be milder. HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are often used and can give cleaner reactions. For highly selective deprotection of phenolic TBS ethers in the presence of aliphatic ones, potassium bifluoride (KHF₂) in methanol has been shown to be exceptionally mild and effective.[22]

Visualized Workflow & Data

General Strategy for Protected Amide Coupling

The overall workflow involves a three-stage process: protection, coupling, and deprotection. This ensures the 8-hydroxyl group is masked during the critical bond-forming step.

G cluster_0 Workflow for Protected Amide Coupling start 8-Hydroxy Substrate (with -COOH or -NH2) protect Protect 8-OH Group (e.g., TBSCl, Imidazole) start->protect Step 1 couple Amide Coupling (e.g., R'-NH2, HATU, DIPEA) protect->couple Step 2 deprotect Deprotect 8-OH Group (e.g., TBAF or KHF2) couple->deprotect Step 3 product Final Amide Product (with free 8-OH) deprotect->product

Caption: A three-step workflow for amide synthesis with a reactive hydroxyl group.

Comparison of Common Protecting Groups for 8-Hydroxyl

The selection of a protecting group is a critical decision based on the required stability and the conditions for its eventual removal.

Protecting Group (PG)StructureTypical Protection ConditionsTypical Deprotection ConditionsStability & Compatibility Notes
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂C(CH₃)₃TBSCl, Imidazole, DMF, rt[20]TBAF in THF; or KHF₂, MeOH[22]; Mild acid (e.g., PPTS, MeOH)[7]Stable to most amide coupling reagents, hydrogenolysis, and mild base (e.g., piperidine for Fmoc removal). Acid sensitive.[6][7]
tert-Butyldiphenylsilyl (TBDPS) -Si(Ph)₂C(CH₃)₃TBDPSCl, Imidazole, DMF, rt[9]TBAF (slower than TBS); Stronger acid than for TBS.[22]More stable to acid than TBS. Stable to hydrogenolysis and basic conditions.[8]
Triisopropylsilyl (TIPS) -Si(i-Pr)₃TIPSCl, Imidazole, DMF, rtTBAF (slower than TBS); Stronger acid than for TBS.Significantly more stable to acid and base than TBS. Useful for multi-step synthesis with harsh conditions.[6][8]
Benzyl (Bn) -CH₂PhBnBr or BnCl, NaH or K₂CO₃, DMFH₂, Pd/C (Catalytic Hydrogenolysis)[13]Orthogonal to acid/base/fluoride-labile groups. Not compatible with reducible groups (alkenes, etc.).[23]
Methyl (Me) -CH₃MeI or Me₂SO₄, K₂CO₃, AcetoneBBr₃ in DCM; or conc. HBr.[10][11]Very stable to most conditions. Requires harsh, non-orthogonal deprotection. Generally used as a permanent protecting group.[4][10]

Experimental Protocols

Protocol 1: Protection of an 8-Hydroxyl Group with TBSCl

This protocol describes a standard procedure for the silylation of a phenolic hydroxyl group.

  • Preparation: To a solution of the 8-hydroxy-containing substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected compound.

Protocol 2: HATU-Mediated Amide Coupling with a TBS-Protected Substrate

This protocol uses a modern, efficient coupling reagent that is compatible with TBS ethers.

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF (~0.1 M). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the amine component (1.2 eq) in DMF to the activated mixture. Note: If the amine is a hydrochloride salt, ensure enough DIPEA is present to neutralize it.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-8 as described in Protocol 1 to isolate and purify the desired amide product.

Protocol 3: Selective Deprotection of a Phenolic TBS Ether with KHF₂

This protocol is exceptionally mild and selective for phenolic TBS ethers.[22]

  • Preparation: Dissolve the TBS-protected substrate (1.0 eq) in methanol (MeOH, ~0.1 M).

  • Addition of Reagent: Add potassium bifluoride (KHF₂, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes for phenolic TBS ethers.[22] Monitor closely by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Add water and ethyl acetate. Extract the product into the organic layer. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product with the free 8-hydroxyl group.

References

  • Wikipedia. Protecting group. [Link]

  • Novoprolabs. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Ogilvie, K. K. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry.
  • Ensafai, M., et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
  • Mijuan, Z., et al. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • MDPI. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
  • IIT Bombay. Protecting Groups - Chemistry. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Walvoort, M. T. C., et al. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society.
  • Jadhav, V. H., et al.
  • Gelest. Deprotection of Silyl Ethers - Gelest Technical Library.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Brimble, M. A., et al. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • CORE.
  • Science.org. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ChemHelper. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. Cleaving Ethers. [Link]

  • GlycoPOD. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

  • Royal Society of Chemistry.
  • ResearchGate. Diphenylsilane as a Coupling Reagent for Amide Bond Formation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gelest. Silyl Groups - Gelest Technical Library.
  • National Institutes of Health.
  • Houben-Weyl Methods of Organic Chemistry. 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]

  • ResearchGate. Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling.... [Link]

  • Reddit. Stability of OTBS in TFA/DCM. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Substituted 8-Hydroxyquinoline Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-substituted 8-hydroxyquinoline (8-HQ) derivatives. The unique chelating ability of the 8-HQ scaffold, arising from the proximity of the C8-hydroxyl group and the ring nitrogen, makes it a privileged structure in medicinal chemistry and materials science.[1][2] However, introducing substituents at the C2 position—a common strategy for modulating biological activity or tuning material properties—often introduces significant synthetic challenges, primarily due to steric hindrance.

This guide is designed to provide you with not just solutions, but a foundational understanding of why these problems occur and how to rationally overcome them. We will move beyond simple protocols to explore the mechanistic basis for these challenges and provide field-proven strategies to ensure your syntheses are successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is extremely low when attempting to couple a bulky group to the 2-position of an 8-hydroxyquinoline. What is happening at a molecular level?

A1: This is a classic and fundamentally important issue rooted in the unique geometry of the 8-hydroxyquinoline scaffold. The core problem is steric hindrance , which manifests in two primary ways:

  • Impeded Metal Chelation: The power of 8-HQ as a ligand comes from its ability to form a stable, five-membered chelate ring with a metal ion using the hydroxyl oxygen and the pyridine nitrogen.[3][4] A bulky substituent at the 2-position physically obstructs the nitrogen atom, preventing or destabilizing the formation of the necessary pre-catalytic complex with a metal center. This is often the rate-limiting problem in metal-catalyzed reactions.

  • Shielding the Reaction Center: In non-catalyzed reactions, the C2 position is electronically activated for nucleophilic attack. However, a large group acts as a physical shield, preventing incoming reagents from achieving the correct trajectory for a successful reaction.

The diagram below illustrates how a bulky C2 substituent can sterically clash with the coordination sphere of a metal catalyst, hindering the formation of the active complex required for reactions like cross-coupling.

Caption: Steric hindrance at the C2-position prevents effective metal chelation.

Q2: I'm facing low yields with a bulky substrate. What are the first troubleshooting steps I should take?

A2: When encountering low yields, a systematic approach is crucial. Before making drastic changes to your synthetic route, optimize the parameters of your current reaction. The workflow below outlines a decision-making process for troubleshooting these challenging reactions.

G start Low Yield with 2-Substituted 8-Hydroxyquinoline check_conditions 1. Re-evaluate Reaction Conditions start->check_conditions temp Adjust Temperature (Higher or Lower) check_conditions->temp Kinetics vs. Decomposition time Increase Reaction Time (Monitor by TLC/LC-MS) check_conditions->time solvent Change Solvent Polarity (e.g., Toluene vs. Dioxane vs. DMF) check_conditions->solvent Solubility/Coordination check_catalyst 2. Optimize Catalytic System (For Metal-Catalyzed Reactions) temp->check_catalyst end Improved Yield temp->end time->check_catalyst time->end solvent->check_catalyst solvent->end ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald or Josiphos-type) check_catalyst->ligand catalyst_loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) check_catalyst->catalyst_loading alternative_route 3. Consider Alternative Synthetic Route ligand->alternative_route ligand->end catalyst_loading->alternative_route catalyst_loading->end friedlander Modified Friedländer Synthesis (Milder Catalysts) alternative_route->friedlander radical Radical-Initiated Cyclization (Less sensitive to sterics) alternative_route->radical friedlander->end radical->end

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Key parameters to optimize systematically include:

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. Conversely, some sterically hindered couplings benefit from lower temperatures over longer periods to favor the desired kinetic product.[5]

  • Solvent: The solvent's polarity and coordinating ability can dramatically affect catalyst stability and reactant solubility. For palladium-catalyzed reactions, switching between solvents like toluene, dioxane, and DMF is a standard optimization step.[6]

  • Catalyst & Ligand: This is often the most critical factor. For cross-coupling reactions, steric hindrance necessitates the use of specialized ligands.

Q3: I'm attempting a Buchwald-Hartwig amination on a 2-halo-8-hydroxyquinoline derivative with a secondary amine, and it's failing. How can I make this work?

A3: This is a challenging but achievable transformation. The failure likely stems from the palladium catalyst's inability to efficiently navigate the catalytic cycle due to the steric bulk around the nitrogen. The solution lies in choosing a catalytic system specifically designed for hindered substrates.

Causality: Standard Pd/phosphine catalysts are often too small and electronically unsuited. You need a ligand that is both bulky and electron-rich .

  • Bulkiness promotes the final reductive elimination step, which is often the most difficult step for hindered substrates.

  • Electron-donating character makes the palladium center more nucleophilic, facilitating the initial oxidative addition to the aryl halide.

Recommended Strategy: Employ a specialized palladium/ligand system. Catalytic systems based on biarylphosphine ligands are the industry standard here.

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) species.
Ligand Johnphos or tBuXPhos These are bulky, electron-rich biarylmonophosphine ligands designed to accelerate key steps in the catalytic cycle for hindered substrates.[7]
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required. Sodium tert-butoxide is often the most effective.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.

Below is a general protocol that serves as an excellent starting point for optimization.

Experimental Protocol: Optimized Buchwald-Hartwig Amination for Sterically Hindered Substrates

This protocol describes a general procedure for the coupling of a secondary amine with a sterically hindered 2-halo-8-(benzyloxy)quinoline. Note: The 8-hydroxyl group should be protected (e.g., as a benzyl ether) prior to the reaction to prevent interference.[4]

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the 2-halo-8-(benzyloxy)quinoline (1.0 equiv.).

    • Add the secondary amine (1.2–1.5 equiv.).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

    • Add the phosphine ligand (e.g., Johnphos, 2-4 mol%).

    • Add the base (e.g., NaOt-Bu, 1.5–2.0 equiv.).

    • Add anhydrous toluene or dioxane via syringe.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may take from a few hours to overnight.[6]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary):

    • The benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final 2-amino-8-hydroxyquinoline derivative.

Q4: Are there alternative synthetic strategies that are inherently more tolerant of bulky groups at the C2-position?

A4: Yes. If optimizing a coupling reaction on a pre-formed quinoline ring is unsuccessful, building the ring system with the bulky substituent already in place is often a more effective strategy. Classic quinoline syntheses can be adapted for this purpose.

  • Modified Friedländer Synthesis:

    • Concept: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[8]

    • Advantage for Steric Hindrance: By choosing a ketone that already contains your bulky R group (see diagram below), you bypass the need to install it later. The key is to use milder catalysts (e.g., iodine, p-TSA, or even catalyst-free microwave conditions) to avoid side reactions like aldol self-condensation, which can be a problem under harsh basic or acidic conditions.[8][9]

  • Radical-Initiated Cyclization:

    • Concept: These methods generate a radical species that undergoes intramolecular cyclization to form the quinoline ring system.

    • Advantage for Steric Hindrance: Radical reactions are generally less sensitive to steric bulk compared to ionic or organometallic pathways.[5] This approach offers a powerful alternative when traditional methods fail.

Caption: Building the quinoline ring with the bulky group already present.

References

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4298. [Link]

  • MDPI. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 22(3), 488. [Link]

  • Sahoo, S. C., Panda, S., Nayak, S., & Guru, D. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24433–24446. [Link]

  • Beilstein Journals. (2021). Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Beilstein Journal of Organic Chemistry, 17, 269–277. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • At-Taras, E. E., Al-Busaidi, I. J., & Khan, S. A. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 28(8), 1147–1165. [Link]

  • OMICS International. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • El-Sayed, N. S. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Brazilian Chemical Society, 23(1), 126-133. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide and its precursor, 2-(aminomethyl)quinolin-8-ol. For researchers in drug development and medicinal chemistry, understanding the precise molecular structure is paramount, and NMR spectroscopy serves as a definitive tool for this purpose. This guide provides predicted ¹H and ¹³C NMR data based on extensive analysis of analogous compounds and fundamental principles of NMR spectroscopy, explaining the rationale behind the spectral characteristics.

Introduction to the Structural Analysis of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds that form the core of numerous molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties[1][2]. The precise characterization of these molecules is crucial for understanding their structure-activity relationships. N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a derivative that incorporates an acetamide functional group, which can significantly influence its chemical and biological properties compared to its primary amine precursor. NMR spectroscopy provides a powerful, non-destructive method to elucidate the detailed molecular structure and purity of these compounds.

Comparative NMR Data Analysis

The transformation of the primary amine in 2-(aminomethyl)quinolin-8-ol to the secondary amide in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide induces significant and predictable changes in the NMR spectrum. The introduction of the acetyl group (-COCH₃) alters the electronic environment of the neighboring protons and carbons, leading to shifts in their resonance frequencies.

Below is a table summarizing the predicted ¹H and ¹³C NMR spectral data for both compounds. These predictions are based on established chemical shift values for quinoline derivatives and acetamides.

Table 1: Predicted ¹H and ¹³C NMR Data

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide 2-(aminomethyl)quinolin-8-ol
¹H NMR (400 MHz, DMSO-d₆) ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~9.5 (br s, 1H)OH
~8.5 (t, 1H, J ≈ 6 Hz)NH
~8.2 (d, 1H, J ≈ 8.5 Hz)H-4
~7.5 (d, 1H, J ≈ 8.5 Hz)H-3
~7.4 (m, 1H)H-5
~7.3 (m, 1H)H-6
~7.1 (m, 1H)H-7
~4.6 (d, 2H, J ≈ 6 Hz)CH₂
~2.0 (s, 3H)CH₃
¹³C NMR (100 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~170.0C=O
~155.0C-2
~153.0C-8
~138.0C-8a
~136.5C-4
~128.0C-4a
~122.0C-6
~121.0C-3
~118.0C-5
~112.0C-7
~45.0CH₂
~22.5CH₃

Note: Chemical shifts are referenced to the residual solvent signal of DMSO-d₆. The values are predictions based on analogous structures and may vary slightly from experimental results.

Key Spectral Differences and Interpretations

The most notable differences in the ¹H NMR spectra arise from the N-acetylation:

  • Amide Proton (NH): A new broad singlet or triplet appears around 8.5 ppm for the amide proton in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide, which is absent in the precursor. The coupling of this proton to the adjacent methylene protons (CH₂) can result in a triplet.

  • Methylene Protons (CH₂): The chemical shift of the methylene protons is expected to shift downfield from approximately 4.0 ppm in the amine to around 4.6 ppm in the acetamide. This is due to the electron-withdrawing effect of the adjacent acetyl group. Furthermore, these protons will likely appear as a doublet due to coupling with the amide proton.

  • Acetyl Protons (CH₃): A sharp singlet, integrating to three protons, will be present at approximately 2.0 ppm, which is characteristic of an acetamide methyl group.

In the ¹³C NMR spectrum, the key indicators of successful acetylation are:

  • Carbonyl Carbon (C=O): The appearance of a new signal in the downfield region, around 170.0 ppm, is definitive for the carbonyl carbon of the amide.

  • Methylene Carbon (CH₂): A slight upfield shift of the methylene carbon is expected upon acetylation.

  • Acetyl Carbon (CH₃): A new signal in the aliphatic region, around 22.5 ppm, corresponds to the methyl carbon of the acetyl group.

Caption: Molecular structures of the target compound and its precursor alternative.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a robust framework for the characterization of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide and similar compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6 mL DMSO-d6 a->b c Transfer to 5 mm NMR tube b->c d Tune and shim spectrometer c->d Insert sample e Acquire 1H Spectrum (16-32 scans, 1s relaxation delay) d->e f Acquire 13C Spectrum (1024+ scans, 2s relaxation delay) d->f g Acquire 2D Spectra (COSY, HSQC) (as needed for full assignment) e->g h Fourier Transform i Phase and baseline correction h->i j Reference spectra (DMSO at 2.50 ppm for 1H, 39.52 ppm for 13C) i->j k Integrate 1H signals j->k l Peak pick 1H and 13C signals k->l m Structural Elucidation l->m n Purity Assessment l->n

Sources

Navigating Metal Chelation Stability: A Comparative Guide to 2-Substituted vs. 7-Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the 8-hydroxyquinoline (8-HQ) scaffold in drug discovery, materials science, and analytical chemistry. 8-HQ is a privileged bidentate chelator, binding divalent and trivalent metal ions via its phenolic oxygen and pyridinic nitrogen. However, functionalizing this scaffold—specifically at the C-2 versus C-7 positions—drastically alters its thermodynamic stability, chelation stoichiometry, and biological efficacy.

This guide objectively compares the metal chelation stability of 2-substituted and 7-substituted 8-HQ derivatives, providing mechanistic insights and robust experimental protocols for empirical validation.

Mechanistic Causality: Steric Hindrance and Thermodynamic Shifts

The position of substitution on the 8-HQ ring dictates the spatial accommodation of the metal ion, fundamentally altering the thermodynamics of the resulting complex.

  • 2-Substituted 8-HQs (e.g., 2-Methyl-8-HQ): The substituent at the C-2 position is directly adjacent to the pyridinic nitrogen. When forming

    
     or 
    
    
    
    complexes, the bulky group creates severe steric clashes, preventing the close grouping of ligand molecules around the metal center[1]. This steric hindrance leads to a significant decrease in the overall formation constant (
    
    
    )[2]. Interestingly, the lower bond strength (a more positive enthalpy,
    
    
    ) is partially compensated by a larger entropy of formation (
    
    
    ). This is attributed to the 2-substituent shielding the polar oxygen, nitrogen, and metal atoms, which decreases solvent-chelate interactions and virtually eliminates the first coordination sphere of the solvent[1].
  • 7-Substituted 8-HQs: The substituent at the C-7 position is adjacent to the phenolic oxygen. While it also introduces steric bulk, the geometry of the oxygen donor allows for greater spatial flexibility compared to the rigid pyridinic nitrogen[3]. Consequently, 7-substituted derivatives generally retain higher chelation stability than their 2-substituted counterparts. In drug design, 7-substitution (such as in Mannich bases) is frequently exploited to target specific metalloenzyme pockets via hydrophobic interactions without abolishing the core metal-binding capacity[3]. Furthermore, specific 7-substituted amides can undergo retro-Mannich reactions to form covalent adducts, adding another layer of pharmacological utility[4].

G Parent 8-HQ Scaffold Sub2 2-Substitution (Adjacent to N) Parent->Sub2 Functionalize C-2 Sub7 7-Substitution (Adjacent to O) Parent->Sub7 Functionalize C-7 StericN High Steric Clash (Restricts ML2/ML3) Sub2->StericN Metal Binding StericO Moderate Steric Bulk (Flexible Geometry) Sub7->StericO Metal Binding Thermo2 Lower Log β Positive ΔH, High ΔS StericN->Thermo2 Thermodynamic Shift Thermo7 Retained Log β Targeted Selectivity StericO->Thermo7 Thermodynamic Shift

Impact of 8-HQ substitution position on steric hindrance and thermodynamic stability.

Quantitative Data Comparison

To illustrate the thermodynamic penalty of 2-substitution, we compare the stability constants (


) of the parent 8-HQ with 2-methyl-8-HQ across various divalent metal ions[2].
Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
2-Methyl-8-HQ Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8

Data Interpretation: The overall formation constants for 2-methyl-8-HQ are 1.1 to 2.7 log units lower than those of the unsubstituted 8-HQ[2]. The drop is particularly pronounced for Ni²⁺. Because Ni²⁺ has a strong tendency to form planar complexes, the 2-methyl group forces a highly strained, distorted planar configuration (or forces it into a tetrahedron), drastically reducing complex stability[1].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate and compare these chelators in the lab, we employ a dual-method approach: Potentiometric Titration for


 determination and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (

,

).
Protocol A: Potentiometric Titration (Calvin-Bjerrum Technique)

Causality: Potentiometry measures the displacement of protons upon metal binding. By precisely tracking pH changes as the ligand chelates the metal, we can calculate the exact speciation and stability constants of the metal-ligand complex[1].

  • Preparation: Prepare 0.1 M solutions of the ligand (2-substituted or 7-substituted 8-HQ) in a background electrolyte (e.g., 0.1 M

    
    ). Reasoning: Maintaining constant ionic strength prevents activity coefficient fluctuations from skewing the Nernstian response.
    
  • Acidification: Lower the pH of the solution to ~2.0 using standard

    
     to ensure the ligand is fully protonated prior to metal addition.
    
  • Titration: Titrate the solution with standardized

    
     under a continuous nitrogen atmosphere in the presence and absence of the target metal ion (e.g., 
    
    
    
    ) at a 2:1 ligand-to-metal ratio. Reasoning: Nitrogen prevents
    
    
    absorption, which would form carbonic acid and artificially alter the pH.
  • Self-Validation Step (Critical): Perform a back-titration with

    
    . If the forward and backward titration curves do not perfectly superimpose, irreversible hydrolysis of the metal ion or precipitation of the metal chelate has occurred[1]. Data from non-reversible curves must be discarded.
    
  • Data Analysis: Extract

    
     and 
    
    
    
    from the inflection points of the validated formation curves.
Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While potentiometry gives us


 (via 

), ITC directly measures the heat released or absorbed during binding. This separates the free energy into its enthalpic (

) and entropic (

) components, directly validating the steric shielding hypothesis[1].
  • Equilibration: Load the metal salt solution (e.g., 0.5 mM

    
    ) into the sample cell and the ligand solution (5 mM) into the injection syringe. Both must be prepared in identical buffer systems.
    
  • Injection: Perform 20-30 sequential injections of the ligand into the cell at a constant temperature (e.g., 25°C), allowing the heat signal to return to baseline between injections.

  • Self-Validation Step (Critical): Conduct a control titration of the ligand into a cell containing only buffer. Subtract this background heat from the main experiment. Reasoning: This isolates the true heat of chelation by removing artifacts caused by the heat of dilution and mechanical mixing.

  • Integration: Fit the integrated, blank-subtracted heat data to an independent binding model to extract the stoichiometry (

    
    ), 
    
    
    
    , and calculate
    
    
    .

Workflow Start Ligand-Metal System Potent Potentiometric Titration Start->Potent ITC Isothermal Titration Calorimetry Start->ITC Val1 Back-Titration Check (Hydrolysis/Precipitation) Potent->Val1 Self-Validation Val2 Buffer Blank Subtraction (Heat of Dilution) ITC->Val2 Self-Validation Data1 Log K1, Log K2, Log β Val1->Data1 If Reversible Data2 ΔH, ΔS, Stoichiometry Val2->Data2 If Baseline Stable Synthesis Comprehensive Thermodynamic Profile Data1->Synthesis Data2->Synthesis

Dual-method experimental workflow integrating potentiometry and ITC with self-validation steps.

References
  • Title: Thermodynamics of Chelation: 2-methyl-8-hydroxyquinoline vs 8-hydroxyquinoline Source: osti.gov URL: [Link]

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: PMC (nih.gov) URL: [Link]

  • Title: Discovery of Potent and Selective Inhibitors of Human Platelet type 12-Lipoxygenase Source: PMC (nih.gov) URL: [Link]

Sources

Cytotoxicity validation of 8-hydroxyquinoline derivatives (MTT assay)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the cytotoxic profiles of 8-hydroxyquinoline (8-HQ) derivatives.

The Renaissance of 8-Hydroxyquinolines in Drug Discovery

8-Hydroxyquinoline (8-HQ) and its derivatives—such as Clioquinol, Nitroxoline, and Broxyquinoline—have historically been utilized as antimicrobial and antifungal agents. However, recent drug repurposing efforts have unveiled their potent anticancer and neuroprotective properties[1]. The primary mechanism driving their cytotoxicity in cancer cells is their function as metal ionophores (specifically for Cu²⁺ and Zn²⁺). By chelating intracellular metals, 8-HQ derivatives disrupt metal homeostasis, induce massive reactive oxygen species (ROS) generation, and trigger caspase-dependent apoptosis[2].

To accurately evaluate the therapeutic index of novel 8-HQ derivatives, rigorous in vitro cytotoxicity validation is required. This guide objectively compares the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against alternative viability assays, provides a self-validating experimental protocol tailored for highly hydrophobic chelators, and benchmarks the performance of leading 8-HQ derivatives.

Assay Comparison: Why the MTT Assay for 8-HQ Derivatives?

When screening 8-HQ derivatives, researchers must choose an assay that balances throughput, cost, and mechanistic accuracy. Because 8-HQ compounds actively alter mitochondrial bioenergetics[3], selecting an assay that directly measures mitochondrial metabolic rate is highly advantageous.

Assay TypePrimary Target / ReadoutAdvantages for 8-HQ ScreeningLimitations & Interferences
MTT Assay NAD(P)H-dependent oxidoreductases (Mitochondrial)[4]Cost-effective; directly measures the mitochondrial dysfunction induced by 8-HQ metal chelation.Formazan is insoluble; requires a solubilization step. Potential redox interference from strong antioxidants.
MTS / XTT Assays Dehydrogenase enzymes (produces soluble formazan)No solubilization step required; faster workflow.Highly sensitive to transition metals (Cu²⁺, Zn²⁺) which 8-HQ derivatives transport, leading to false-positive background reduction.
CellTiter-Glo (ATP) Intracellular ATP levels (Luciferase reaction)Extremely sensitive; homogeneous "add-mix-measure" format.High cost; 8-HQ derivatives can sometimes quench luminescence or directly inhibit luciferase, skewing data.
Resazurin (Alamar Blue) Cytosolic & Mitochondrial reductasesNon-toxic to cells; allows multiplexing.Fluorescent readout can be quenched by the intrinsic fluorescence/absorbance of certain halogenated 8-HQ derivatives.

The Verdict: The MTT assay remains the gold standard for 8-HQ cytotoxicity screening. While it requires a solubilization step, the use of DMSO effectively dissolves both the formazan crystals and any precipitated hydrophobic 8-HQ derivatives, preventing optical artifacts that plague MTS or Resazurin assays.

Mechanistic Insights: 8-HQ Cytotoxicity & MTT Reduction

To understand how the MTT assay captures 8-HQ-induced cell death, we must map the causality of the cellular response. 8-HQ derivatives do not simply "poison" the cell; they act as Trojan horses for transition metals. The influx of copper or zinc overwhelms the cell's antioxidant defenses, leading to mitochondrial depolarization[2].

Because the MTT assay relies on mitochondrial NAD(P)H-dependent oxidoreductases to reduce the yellow tetrazolium salt into purple formazan[4], the mitochondrial depolarization caused by 8-HQs results in a rapid, dose-dependent decrease in formazan production.

G HQ 8-HQ Derivative Treatment Metal Intracellular Cu2+/Zn2+ Accumulation HQ->Metal ROS Severe ROS Generation Metal->ROS Mito Mitochondrial Depolarization ROS->Mito Enzyme Loss of NAD(P)H Oxidoreductase Activity Mito->Enzyme MTT Decreased MTT to Formazan Conversion Enzyme->MTT

Caption: Causality pathway linking 8-HQ metal ionophore activity to the MTT assay metabolic readout.

Self-Validating MTT Protocol for 8-HQ Derivatives

8-HQ derivatives are notoriously hydrophobic and can exhibit inherent redox activity. To ensure scientific integrity, this protocol integrates strict causality-based controls (vehicle controls and cell-free blanks) to create a self-validating system.

Reagent Preparation
  • MTT Solution: Dissolve MTT powder in phenol red-free DPBS to a concentration of 5 mg/mL[5]. Filter-sterilize (0.22 µm) and store at 4°C protected from light.

  • 8-HQ Compound Stocks: Dissolve the 8-HQ derivative (e.g., Nitroxoline) in 100% DMSO to create a 10–40 mM stock. Causality: DMSO ensures complete dissolution of the quinoline ring. The final DMSO concentration in the cell culture must not exceed 0.5% to prevent solvent-induced cytotoxicity[6].

Step-by-Step Workflow

Step 1: Cell Seeding Seed cancer cells (e.g., T24, MCF-7) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete media[7]. Incubate for 24 hours at 37°C, 5% CO₂. Validation Check: Include "Media Only" wells (Blank) and "Cells + Vehicle (0.5% DMSO)" wells (100% Viability Control).

Step 2: Compound Treatment Aspirate the seeding media. Apply 100 µL of fresh media containing serial dilutions of the 8-HQ derivative (e.g., 0.1 µM to 100 µM). Incubate for 48 to 72 hours. Validation Check: Include a "Cell-Free + Highest 8-HQ Concentration" well. Causality: This controls for direct chemical reduction of MTT by the 8-HQ compound or its chelated metals, preventing false-viability artifacts.

Step 3: MTT Incubation Add 20 µL of the 5 mg/mL MTT solution directly to each well (final concentration ~0.83 mg/mL). Incubate for 2 to 4 hours at 37°C[8]. Observation: Viable cells will display intracellular purple formazan crystals under a light microscope.

Step 4: Solubilization Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL to 150 µL of 100% DMSO to each well[1]. Place on an orbital shaker for 15 minutes protected from light. Causality: Unlike SDS/HCl solubilization buffers, 100% DMSO guarantees the simultaneous dissolution of both the formazan crystals and any precipitated unreacted 8-HQ compound, ensuring a clear optical path.

Step 5: Quantification Measure the absorbance at 570 nm using a microplate reader[1]. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression.

G Seed 1. Seed Cells & Controls Treat 2. Apply 8-HQ (48-72h) Seed->Treat MTT 3. Add MTT (Incubate 2-4h) Treat->MTT DMSO 4. Aspirate Media & Add DMSO MTT->DMSO Read 5. Read Absorbance (570 nm) DMSO->Read

Caption: Standardized, self-validating MTT assay workflow for evaluating 8-HQ derivative cytotoxicity.

Comparative Performance Data: 8-HQ Derivatives

To benchmark new compounds, it is critical to compare them against established 8-HQ derivatives. The following table synthesizes validated IC₅₀ data from MTT assays across various human cancer cell lines, demonstrating the structure-activity relationship (SAR) of different functional group substitutions on the quinoline ring.

CompoundSubstitution ProfileTarget Cell LineIC₅₀ Value (µM)Reference Context
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineMCF-7 (Breast)~15.0 - 25.0 µMInduces caspase-dependent apoptosis; zinc ionophore[9].
Nitroxoline 5-nitro-8-hydroxyquinolineT24 (Bladder)~10.0 µMHighly potent in urological cancers; inhibits angiogenesis[1].
Nitroxoline 5-nitro-8-hydroxyquinolineBxPC-3 (Pancreatic)~18.5 µMDepolarizes mitochondria; reduces clonogenic activity[3].
Broxyquinoline 5,7-dibromo-8-hydroxyquinolineMCF-7 (Breast)~12.0 - 18.0 µMHalogenation increases lipophilicity and metal affinity[7].
8-HQ-2-carbaldehyde 2-carbaldehyde-8-hydroxyquinolineHep3B (Liver)~36.0 µMConverted from 6.25 µg/mL. Shows selective cytotoxicity[10].

Note: IC₅₀ values can vary based on exact seeding densities and incubation times (typically 48-72h). Always run a known standard (e.g., Doxorubicin or Clioquinol) in parallel with novel derivatives.

Troubleshooting & Artifact Mitigation

When validating novel 8-HQ derivatives, researchers frequently encounter specific biochemical artifacts. Address them using the following causal logic:

  • Artifact: High Background Absorbance in Treated Wells.

    • Causality: 8-HQ derivatives are strong chelators. If transition metals (Fe³⁺, Cu²⁺) are present in the culture media, the resulting metal-ligand complexes can be highly colored (often dark green or brown), absorbing light near 570 nm.

    • Solution: The step of aspirating the media before adding DMSO (Step 4) removes the extracellular colored complexes, ensuring only intracellular formazan is measured.

  • Artifact: Apparent "Resistance" at High Concentrations.

    • Causality: At concentrations >50 µM, highly lipophilic 8-HQ derivatives may precipitate out of the aqueous culture media, reducing the actual bioavailable concentration.

    • Solution: Ensure the DMSO stock is freshly prepared. If precipitation occurs, formulate the derivative with a biocompatible surfactant (e.g., Tween-80) or synthesize a more hydrophilic salt variant (e.g., hydrochloride salts)[10].

References

1.4 2.5 3.2 4. 1 5.3 6.6 7.7 8.10 9.9 10.8

Sources

A Comparative Guide to the X-ray Crystallography of 8-Hydroxyquinolin-2-yl Metal Complexes: Unveiling Structure and Function

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes is paramount to elucidating their chemical properties and biological activities. Among the vast landscape of coordination chemistry, 8-hydroxyquinoline and its derivatives stand out as privileged ligands due to their versatile chelating abilities and the diverse applications of their metal complexes, ranging from anticancer agents to molecular imaging probes.[1][2][3][4] This guide provides a comparative analysis of X-ray crystallography data for a series of 8-hydroxyquinolin-2-yl and related metal complexes, offering insights into their structural nuances and providing a foundational experimental framework for their study.

The 8-hydroxyquinoline scaffold, with its nitrogen and oxygen donor atoms, readily forms stable complexes with a wide array of metal ions.[2][5][6] The substituent at the 2-position of the quinoline ring can be strategically modified to fine-tune the electronic and steric properties of the ligand, thereby influencing the coordination geometry, stability, and ultimately, the function of the resulting metal complex. Single-crystal X-ray diffraction is the definitive technique for unambiguously determining the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][7][8]

Comparative Crystallographic Data of 8-Hydroxyquinoline Metal Complexes

The following table summarizes key crystallographic parameters for a selection of metal complexes derived from 8-hydroxyquinoline and its analogs. This comparative data highlights how the identity of the metal ion and the nature of the ligand substituents influence the resulting crystal structures.

ComplexMetal IonCrystal SystemSpace GroupKey Bond Lengths (Å)Coordination GeometryReference
[Zn((HQC)H)₂]·2H₂OZn(II)TriclinicZn-O: Variable, Zn-N: VariableDistorted Octahedral[9]
[Cd((HQC)H)₂]·2H₂OCd(II)TriclinicCd-O: Variable, Cd-N: VariableDistorted Octahedral[9]
[Ni(CQ)₂]Ni(II)--Ni-O: 1.851(2), Ni-N: 1.882(2)Square Planar[1]
[Pd(CQ)₂]Pd(II)--Pd-O: 1.988(4), Pd-N: 2.004(8)Square Planar[1]
Cu₂(L1)₄Cu(II)--Cu-Cu: 3.146Dinuclear[10][11]
[VO(L1)₂]V(IV)O--V=O: ~0.97-0.99Distorted Square-Pyramidal[3]
[Ni(L1)₂]Ni(II)---Octahedral[3]
[Co(hqdpa)]Co(II)---Pseudo-Octahedral[12]
[Fe(hqdpa)]ClFe(III)---Pseudo-Octahedral[12]

HQC = 8-hydroxyquinoline-2-carboxylic acid; CQ = Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline); L1 = Schiff base from 2-carbaldehyde-8-hydroxyquinoline and 4-(2-aminoethyl)morpholine; hqdpa = 8-hydroxyquinoline-di(2-picolyl)amine.

The data reveals a variety of coordination geometries, from the square planar arrangements favored by Ni(II) and Pd(II) with bidentate 8-hydroxyquinoline derivatives to the more complex octahedral and pseudo-octahedral geometries adopted by Zn(II), Cd(II), Co(II), and Fe(III) with potentially tridentate or pentadentate ligands.[1][3][9][12] The dinuclear nature of the Cu(II) complex with a Schiff base ligand is also noteworthy, highlighting the ability of these ligands to bridge multiple metal centers.[10][11] These structural variations are a direct consequence of the interplay between the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the packing forces within the crystal lattice.

Experimental Workflow: From Synthesis to Structure

The following section outlines a detailed, step-by-step methodology for the synthesis and single-crystal X-ray diffraction analysis of a representative 8-hydroxyquinolin-2-yl metal complex. This protocol is a composite of established procedures and serves as a robust starting point for researchers entering this field.[3][10][11]

Part 1: Synthesis and Crystallization

The synthesis of 8-hydroxyquinolin-2-yl metal complexes typically involves the reaction of a suitable metal salt with the 8-hydroxyquinoline-based ligand in an appropriate solvent. The choice of solvent is critical for both the reaction and the subsequent crystallization.

Step 1: Ligand Synthesis (if applicable)

  • For Schiff base derivatives, this involves the condensation of 8-hydroxyquinoline-2-carboxaldehyde with a primary amine.[10][11]

  • To a solution of 8-hydroxyquinoline-2-carboxaldehyde (1 mmol) in a suitable solvent (e.g., ethanol or methanol), add the desired primary amine (1 mmol) and a base such as KOH (1 mmol).[10][11]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

  • The resulting ligand can be isolated by filtration or evaporation of the solvent.

Step 2: Complexation

  • Dissolve the 8-hydroxyquinoline-based ligand (e.g., 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂, ZnCl₂, Ni(OAc)₂) (1 equivalent) in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate or a color change often indicates complex formation.[2][5][6]

  • The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete reaction.

Step 3: Crystallization

  • The key to obtaining high-quality single crystals suitable for X-ray diffraction is slow crystallization. Several techniques can be employed:

    • Slow Evaporation: The reaction mixture is filtered to remove any insoluble impurities, and the filtrate is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Solvent Diffusion: A solution of the complex in a good solvent is carefully layered with a poor solvent in which the complex is less soluble. Diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the complex, promoting the growth of single crystals.

    • Vapor Diffusion: A concentrated solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is insoluble. The vapor of the volatile solvent will slowly diffuse into the solution of the complex, leading to crystallization.

The following diagram illustrates the general experimental workflow from ligand synthesis to single crystal growth.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Ligand 8-Hydroxyquinoline Derivative Reaction Complexation Reaction Ligand->Reaction MetalSalt Metal Salt MetalSalt->Reaction Solvent1 Solvent Solvent1->Reaction Filtration Filtration Reaction->Filtration CrystallizationMethod Slow Crystallization (Evaporation, Diffusion) Filtration->CrystallizationMethod Crystals Single Crystals CrystallizationMethod->Crystals xrd_workflow cluster_data_collection Data Collection cluster_structure_determination Structure Determination CrystalMounting Crystal Mounting XRD X-ray Diffraction CrystalMounting->XRD DiffractionData Diffraction Pattern XRD->DiffractionData StructureSolution Structure Solution (Direct/Patterson Methods) DiffractionData->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic data of 8-hydroxyquinolin-2-yl metal complexes reveal a rich and diverse structural landscape. The ability to precisely determine the coordination environment of the metal ion is crucial for understanding the structure-activity relationships that govern the biological and material properties of these compounds. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and structural characterization of novel 8-hydroxyquinoline-based metal complexes, empowering researchers to further explore the vast potential of this important class of molecules. The Cambridge Crystallographic Data Centre (CCDC) serves as an invaluable resource for accessing a comprehensive database of crystal structures, including those of 8-hydroxyquinoline metal complexes. [13]

References

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
  • Complexes of Ni(II) and Pd(II) with 8-hydroxyquinoline derivatives. (n.d.).
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Inorganic Chemistry. Retrieved from [Link]

  • Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. (n.d.). RSC Advances. Retrieved from [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC. (n.d.). Retrieved from [Link]

  • Copper(II)
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2025). Molecules, 30(9), 2079.
  • Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. (2009). Inorganica Chimica Acta, 362(13), 4737-4744.
  • Cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine for light-driven hydrogen evolution. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). Molecules, 27(23), 8235.
  • Synthesis of 8-Hydroxyquinoline Derivative and Its Zinc Complex. (2025).
  • Reformulation of two Ni(Ⅱ)-8-hydroxyquinoline complexes from Calculated Structure Factors. (n.d.). Retrieved from [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC. (n.d.). Retrieved from [Link]

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2017). Molecules, 22(3), 484.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10.
  • Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. (2011). Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C816-C817.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Academia.edu. Retrieved from [Link]

  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. (2021). Journal of Chemistry Letters, 2, 43-49.

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A Comparative Guide to the UV-Vis Absorption Shifts of 8-Hydroxyquinoline Acetamide Analogues Upon Metal Binding

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis spectroscopic behavior of 8-hydroxyquinoline (8-HQ) and its amide-functionalized analogues upon chelation with metal ions. We will explore the fundamental principles of 8-HQ's interaction with metals and delve into how the introduction of an acetamide group modifies the electronic and spectroscopic properties of the core molecule, leading to distinct shifts in its UV-Vis absorption spectrum. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for synthesis and spectroscopic analysis.

Introduction: 8-Hydroxyquinoline as a Privileged Chelator

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile bicyclic organic compound consisting of a pyridine ring fused to a phenol ring.[1] Its structure is uniquely suited for metal chelation. The hydroxyl group at position 8 and the nitrogen atom in the pyridine ring are positioned in close proximity, allowing 8-HQ to act as a potent bidentate chelating agent, forming a stable five-membered ring with a central metal ion.[2][3] This ability to bind a wide variety of metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and Al³⁺, has led to its extensive use in analytical chemistry, materials science for OLEDs, and as a scaffold in medicinal chemistry for developing anticancer and neuroprotective agents.[1][4]

The chelation process displaces the hydrogen from the hydroxyl group, with the metal ion coordinating to both the oxygen and nitrogen atoms.[1] This interaction rigidifies the molecular structure and alters its electronic properties, which can be readily observed through changes in its optical properties, such as fluorescence and UV-Vis absorbance.[1][5]

The Influence of the Acetamide Moiety on Spectroscopic Properties

To refine the selectivity, solubility, and signaling mechanism of 8-HQ, its core structure is often derivatized. This guide focuses on acetamide and related amide modifications, which introduce a new dynamic to the metal binding event. While direct studies on a simple "8-HQ acetamide" are sparse, the well-documented class of 8-carboxamidoquinolines serves as an excellent and informative analogue. These compounds, often synthesized from 8-aminoquinoline, feature an amide group at the 8-position that participates in metal coordination.[6]

The key difference lies in the binding mechanism. While 8-HQ relies on the (N, O⁻) donor set from the pyridine nitrogen and the deprotonated hydroxyl group, 8-carboxamidoquinolines can involve the pyridine nitrogen, the amide nitrogen, and the amide oxygen, offering different coordination modes.[6][7] A crucial event in the binding process for these amide derivatives is the deprotonation of the amide proton upon interaction with a metal ion, a change that profoundly impacts the molecule's electronic structure.[6]

cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 8-Carboxamidoquinoline Analogue cluster_2 Metal Ion (M²⁺) 8HQ_img M M²⁺ 8HQ_img->M Chelation Amide_img Amide_img->M Chelation

Caption: Structural comparison of 8-Hydroxyquinoline and an 8-Carboxamidoquinoline analogue.

Comparative Analysis of UV-Vis Absorption Shifts

The modification of the chelating group from a hydroxyl to an amide moiety results in markedly different responses in the UV-Vis absorption spectrum upon metal binding.

8-Hydroxyquinoline (8-HQ)

The UV-Vis spectrum of free 8-HQ in solution typically displays absorption bands corresponding to n→π* and π→π* electronic transitions within the quinoline ring system.[5] Upon complexation with metal ions, shifts in these bands are observed. For instance, studies on Co(II) and Ni(II) complexes show absorption maxima appearing in the 360-375 nm range.[5][8] Depending on the solvent and the specific metal ion, these shifts can be either hypsochromic (blue shift) or bathochromic (red shift), but are generally moderate.[8]

Table 1: UV-Vis Absorption Maxima (λmax) for 8-HQ and its Metal Complexes

Compound Solvent λmax (nm) Reference
8-HQ Methanol ~310 [9]
Co(II)-(8-HQ)₂ Methanol 371 [5][8]
Ni(II)-(8-HQ)₂ Methanol 366 [5][8]

| Cu(II)-(8-HQ)₂ | Chloroform | ~390-420 |[10] |

8-HQ Acetamide Analogue (8-Carboxamidoquinoline)

In contrast, 8-carboxamidoquinoline derivatives exhibit a more dramatic spectroscopic change, particularly with ions like Zn²⁺. The free ligand shows an absorption maximum at approximately 300 nm.[6] Upon binding to Zn²⁺, the deprotonation of the amide proton leads to a significant bathochromic shift of over 40 nm.[6] This large red shift is attributed to a more extensive electron delocalization across the newly formed chelate ring system, which effectively reduces the HOMO-LUMO energy gap.[6] This pronounced spectral change makes these derivatives highly sensitive probes for specific metal ions.

Table 2: UV-Vis Absorption Maxima (λmax) for an 8-Carboxamidoquinoline Analogue and its Zn(II) Complex

Compound Solvent λmax (nm) Shift (Δλ) Reference
8-Carboxamidoquinoline Acetonitrile 300 - [6]

| Zn(II)-Complex | Acetonitrile | 344 | +44 nm |[6] |

This comparison highlights a key design principle: while the parent 8-HQ shows reliable but modest spectral shifts, the amide derivative provides a much larger, more easily detectable signal upon binding, which is highly advantageous for sensor applications.

Experimental Protocols

To ensure scientific integrity, the protocols described below are based on established methodologies from the literature.

Synthesis of an 8-Carboxamidoquinoline Derivative

This protocol is adapted from general methods for synthesizing amide derivatives of 8-HQ.[11]

  • Starting Material: Begin with 8-aminoquinoline.

  • Reaction Setup: Dissolve 8-aminoquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 8-acetamidoquinoline.

UV-Vis Spectrophotometric Titration (Job's Plot / Mole-Ratio Method)

This protocol allows for the determination of binding stoichiometry and the observation of spectral shifts.[5]

Caption: Experimental workflow for UV-Vis spectroscopic titration (Job's Plot).

Step-by-Step Methodology:

  • Prepare Stock Solutions: Create stock solutions of the 8-HQ acetamide analogue and the metal salt of interest (e.g., ZnCl₂, CuSO₄) at identical concentrations (e.g., 1 mM) in a suitable solvent system (e.g., DMF/water).

  • Set up Titration Series: Prepare a series of solutions in separate vials where the total molar concentration of ligand + metal is constant, but the mole fraction of each component varies. For example, for a total volume of 3 mL, mix the ligand and metal stock solutions in ratios from 3:0 mL to 0:3 mL in 0.25 mL increments.

  • Equilibration: Allow the solutions to equilibrate for a set period to ensure complex formation is complete.

  • Measure Spectra: Measure the UV-Vis absorption spectrum for each solution over the relevant wavelength range.

  • Data Analysis: Identify the wavelength where the change in absorbance upon complexation is maximal. Plot the absorbance at this wavelength against the mole fraction of the ligand. The peak of this "Job's Plot" will indicate the stoichiometry of the metal-ligand complex (e.g., a peak at a mole fraction of 0.5 indicates a 1:1 complex; a peak at ~0.67 indicates a 1:2 metal:ligand complex).

Conclusion

The derivatization of the 8-hydroxyquinoline scaffold with an acetamide group provides a powerful strategy for tuning its metal-sensing properties. While the parent 8-HQ undergoes moderate and varied spectral shifts upon metal binding, its 8-carboxamidoquinoline analogues can exhibit a pronounced and specific bathochromic shift. This large red shift is driven by the deprotonation of the amide group upon metal chelation, leading to enhanced electron delocalization and a more sensitive spectroscopic response. This comparative guide demonstrates that through rational chemical modification, the fundamental chelating properties of 8-HQ can be leveraged to create advanced chemosensors with superior signaling capabilities for researchers, scientists, and drug development professionals.

References

  • Boonkitpatarakul, K., et al. (2011). A highly selective fluorescent chemosensor for zinc ion based on 8-aminoquinoline. Talanta, 85(5), 2595-2601. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Zaoui, G., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3324. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4299. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available at: [Link]

  • El-Sonbati, A. A., et al. (2001). Spectroscopic studies of some new azo dyes containing the 8-hydroxyquinoline moiety. Spectroscopy Letters, 34(6), 731-743. Available at: [Link]

  • Savić-Gajić, I. M., & Savić, I. M. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 14(12), 1227-1240. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available at: [Link]

  • Gite, V. V., et al. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. Journal of Research in Chemistry, 3(2), 06-10. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Preprints. Available at: [Link]

  • Kharadi, G. J., & Patel, K. D. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1522-S1529. Available at: [Link]

  • Shi, J., et al. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide. Frontiers in Chemistry, 13. Available at: [Link]

  • Al-Ardhi, S. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3). Available at: [Link]

  • Beer, G., et al. (1995). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of the Chemical Society, Dalton Transactions, (21), 3479-3484. Available at: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). Available at: [Link]

  • Bodmer, D., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 640-643. Available at: [Link]

  • Gite, V. V., et al. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. Tuljaram Chaturchand College. Available at: [Link]

  • Gáspár, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 263. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that bridging the gap between chemical safety and assay reliability is critical for successful drug development. Handling N-((8-Hydroxyquinolin-2-yl)methyl)acetamide requires a nuanced approach. Because this compound leverages the 8-hydroxyquinoline (8-HQ) pharmacophore, its potent biological activity translates directly into specific laboratory hazards.

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal protocols required for this compound.

Executive Summary & Chemical Profile

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a specialized bacterial inhibitor. To handle it safely, we must first understand its physicochemical and biological parameters, which dictate its behavior in both biological assays and accidental exposure scenarios.

ParameterSpecification
Chemical Name N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
CAS Number 648896-21-3[1]
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol [1]
Biological Activity Bacterial Inhibitor (MIC: 4–16 µg/mL)[1]
Primary Mechanism Bidentate metal chelation (Zn²⁺, Cu²⁺, Fe²⁺/³⁺)[2]
Solubility Highly soluble in DMSO; poorly soluble in aqueous media

Mechanistic Context: Why Safety Protocols Matter

Do not treat this compound as a generic organic powder. The 8-HQ scaffold is a potent bidentate metal chelator[2]. In microbiology, this mechanism is highly effective because it strips essential transition metals (like Mn²⁺, Zn²⁺, and Cu²⁺) from bacterial metalloenzymes, disrupting cellular metal homeostasis and causing bacterial death[2],[3].

However, this exact mechanism poses significant risks to human operators. Accidental systemic exposure can disrupt mammalian metalloproteins. Based on the established hazard profile of the 8-HQ parent scaffold, this compound is classified under several critical GHS hazard categories:

  • Acute Toxicity (Oral) - Category 3/4: Toxic if swallowed[4].

  • Skin Sensitization - Category 1: The lipophilic nature of the quinoline ring allows it to bind to skin proteins, potentially triggering severe allergic dermatitis[4],[5].

  • Serious Eye Damage - Category 1: Causes severe ocular irritation and potential corneal damage[4].

  • Aquatic Toxicity - Chronic 1: Highly destructive to aquatic ecosystems due to environmental metal sequestration[4],[5].

Tiered Personal Protective Equipment (PPE) Strategy

Your PPE must adapt to the physical state of the chemical. The risks shift dramatically when moving from a dry powder to a dimethyl sulfoxide (DMSO) stock solution.

Phase A: Handling Dry Powder (Weighing & Solubilization)
  • Respiratory Protection: An N95 or P100 particulate respirator is mandatory if weighing outside of a localized exhaust ventilation (LEV) system. Causality: Fine quinoline powders easily become airborne; inhalation directly exposes the respiratory mucosa to the chelating agent, causing severe irritation[5].

  • Hand Protection: Standard nitrile gloves (minimum 4 mil).

  • Eye Protection: ANSI Z87.1 compliant safety goggles (not safety glasses).

Phase B: Handling DMSO Stock Solutions (Assay Prep)
  • Hand Protection (Critical): Double-gloving with extended-cuff nitrile gloves is required. Causality: DMSO is a potent transdermal penetration enhancer. If you splash the 10 mg/mL stock solution on your hands, the DMSO will act as a molecular Trojan horse, carrying the toxic, lipophilic 8-HQ derivative directly through your skin and into your bloodstream. If the outer glove is contaminated, remove it immediately.

  • Body Protection: A fluid-resistant, wrap-around lab coat.

Operational Workflow: Minimum Inhibitory Concentration (MIC) Assay

To ensure both operator safety and data integrity, follow this step-by-step methodology for preparing your compound for an MIC assay.

Step 1: Localized Solubilization

  • Place the analytical balance inside a powder weighing hood or Class II Biosafety Cabinet (BSC).

  • Weigh the required mass of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide.

  • Immediately dissolve the powder in 100% molecular-grade DMSO to create a highly concentrated stock (e.g., 10 mg/mL). Note: Do not attempt to dissolve the powder directly in aqueous broth. The hydrophobic quinoline core will precipitate, leading to falsely elevated MIC readings.

Step 2: Serial Dilution in Media

  • Transfer the stock solution to the biological workspace.

  • Perform a serial dilution using Mueller-Hinton Broth (MHB).

  • Crucial Assay Parameter: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v) . Concentrations above 1% will induce solvent-mediated bacterial toxicity, invalidating your MIC data.

Step 3: Inoculation and Incubation

  • Inoculate the wells with a standardized bacterial suspension (typically

    
     CFU/mL).
    
  • Seal the plates with a breathable membrane to prevent aerosolization of the pathogen during handling.

  • Incubate at 37°C for 16–20 hours before reading the optical density.

Workflow Visualization

G P Powder Handling (Weigh in Fume Hood) S Solubilization (100% DMSO Stock) P->S D Serial Dilution (MHB Media, <1% DMSO) S->D A MIC Assay (BSL-2 Cabinet) D->A W Waste Disposal (Halogen-Free Organic) A->W C Decontamination (70% EtOH + Bleach) A->C

Workflow for the safe handling, assay preparation, and disposal of 8-HQ derivatives.

Spill Response, Decontamination, and Disposal Plan

Because 8-HQ derivatives are highly persistent and toxic to aquatic life[4], standard sink disposal is strictly prohibited.

Decontamination Protocol:

  • Solvent Wipe: Wipe the contaminated surface with 70% Ethanol to pick up the lipophilic residue.

  • Oxidative Cleavage: Follow up with a 1% Sodium Hypochlorite (bleach) solution. Causality: The oxidative power of bleach degrades the heterocyclic quinoline ring, neutralizing its metal-chelating toxicity.

  • Rinse: Wipe with distilled water to prevent the bleach from pitting stainless steel biosafety cabinets.

Waste Management:

  • Liquid Waste: All DMSO stocks and liquid broth containing the compound must be collected in a designated Halogen-Free Organic Waste carboy.

  • Solid Waste: Pipette tips and microtiter plates exposed to both the chemical and bacteria must be treated as biohazardous chemical waste. Autoclaving is permitted for the biological hazard, but the melted plastic must subsequently be incinerated by your EHS department to destroy the chemical residue.

References

  • [2] Title: Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections | Source: MDPI (Pharmaceutics) | URL:[Link]

  • [4] Title: 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet | Source: DC Fine Chemicals | URL:[Link]

  • [5] Title: Safety Data Sheet: 8-Hydroxyquinoline | Source: Carl ROTH | URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.